molecular formula C25H34O6 B1281438 21-Dehydro Budesonide-d8-1 CAS No. 1105542-94-6

21-Dehydro Budesonide-d8-1

Número de catálogo: B1281438
Número CAS: 1105542-94-6
Peso molecular: 438.6 g/mol
Clave InChI: VOVIALXJUBGFJZ-SMANYZGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Budesonide-d8 is intended for use as an internal standard for the quantification of budesonide by GC- or LC-MS. Budesonide is a glucocorticoid and an agonist of glucocorticoid receptors (EC50 = 45.7 pM in a transactivation assay). It is selective for glucocorticoid over mineralocorticoid receptors (EC50 = 7,620 pM). Budesonide inhibits LPS-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs;  IC50 = 0.96 nM). It reduces levels of IL-1β and eotaxin in the lungs and the number of eosinophils and neutrophils in bronchoalveolar lavage fluid (BALF) in a rat model of ovalbumin-induced airway inflammation when administered at a dose of 3 mg/kg. Intracolonic administration of budesonide decreases colon wet weight and colonic myeloperoxidase (MPO) activity in a rat model of oxazolone-induced colitis. Formulations containing budesonide have been used in the treatment of Crohn's disease, ulcerative colitis, allergic rhinitis, and asthma.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-SMANYZGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114046
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105542-94-6
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 21-Dehydro Budesonide-d8-1: An Internal Standard for Glucocorticoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 21-Dehydro Budesonide-d8-1, a deuterated analog of a key Budesonide impurity and metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical applications, and the relevant biological pathways of its parent compound.

Core Compound Data

This compound is the stable isotope-labeled form of 21-Dehydro Budesonide. The parent compound, 21-Dehydro Budesonide, is a primary degradation product and impurity of Budesonide, a potent synthetic glucocorticoid.[1][2][3] The defining structural feature of 21-Dehydro Budesonide is the presence of an aldehyde group at the C21 position, in contrast to the hydroxyl group found in Budesonide.[1] Its deuterated analog serves as an ideal internal standard for quantitative analysis using mass spectrometry, offering enhanced accuracy and precision by correcting for variations in sample preparation and instrument response.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₅H₂₄D₈O₆[5][6]
Molecular Weight 436.57 g/mol [5][6]
Synonyms (11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al[6]
API Family Budesonide[5]
Category Stable Isotopes[5]

Table 2: Quantitative Data for 21-Dehydro Budesonide (Non-Deuterated)

PropertyValueSource(s)
CAS Number 85234-63-5[7][8]
Molecular Formula C₂₅H₃₂O₆[7][8]
Molecular Weight 428.52 g/mol [7][8]
Purity >95% (HPLC), 96.7% (HPLC)[7][8]
Appearance Pale Yellow Solid, Yellow Solid[8]
Storage Temperature -20°C[7]
Synonyms Budesonide EP Impurity D, Budesonide Aldehyde Impurity[3]

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of 21-Dehydro Budesonide. The following is a representative protocol adapted from established methods for Budesonide analysis.

Protocol: Quantification of 21-Dehydro Budesonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Preparation of Stock Solutions and Standards:

  • Prepare a stock solution of 21-Dehydro Budesonide at a concentration of 200 µg/mL in methanol.

  • Prepare a stock solution of this compound (Internal Standard, IS) at a concentration of 200 µg/mL in methanol.

  • From these stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking the analytes into human plasma. A typical concentration range for Budesonide analysis is 2-1024 pg/mL, which can be adapted for 21-Dehydro Budesonide.[9]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To a 200 µL aliquot of each plasma sample (calibration standards, QCs, and unknown samples), add an equal volume of water containing the internal standard, this compound.[9]

  • Condition a solid-phase extraction cartridge (e.g., C18 reversed-phase) with 1 mL of methanol followed by 1 mL of water.[9][10]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.[9][10]

  • Wash the cartridge with 1 mL of 5% methanol in water.[9][10]

  • Elute the analyte and internal standard with 1 mL of 100% methanol.[9][10]

  • Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.[10]

  • Reconstitute the residue in 200 µL of the mobile phase.[10]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4]

    • Gradient: A suitable gradient to ensure separation from matrix components. For example, start at 40-50% B, increase to 95% B, hold, and then return to initial conditions.[4][9]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 10 µL.[4]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: Monitor the specific precursor-to-product ion transitions for 21-Dehydro Budesonide and this compound. These would need to be determined empirically but would be based on their respective molecular weights.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Mandatory Visualizations

Budesonide Glucocorticoid Receptor Signaling Pathway

Budesonide, the parent compound of 21-Dehydro Budesonide, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[11][12] Upon entering the cell, Budesonide binds to the GR in the cytoplasm, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[12] The activated Budesonide-GR complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA.[11][12] This interaction modulates gene expression, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11]

Budesonide_Signaling_Pathway Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds CellMembrane Cell Membrane Cytoplasm Cytoplasm BudesonideGR Budesonide-GR Complex GR->BudesonideGR HSP HSP HSP->GR GRE Glucocorticoid Response Element (GRE) BudesonideGR->GRE Translocates to Nucleus Nucleus Nucleus NuclearMembrane Nuclear Membrane GeneTranscription Modulation of Gene Transcription GRE->GeneTranscription Binds to AntiInflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) GeneTranscription->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokines & Chemokines GeneTranscription->ProInflammatory Downregulation Experimental_Workflow Budesonide Budesonide Oxidation Oxidative Degradation Budesonide->Oxidation DehydroBudesonide 21-Dehydro Budesonide Oxidation->DehydroBudesonide SamplePrep Sample Preparation (e.g., SPE) DehydroBudesonide->SamplePrep AddIS Addition of 21-Dehydro Budesonide-d8-1 (IS) SamplePrep->AddIS LCMS LC-MS/MS Analysis AddIS->LCMS Quantification Quantification LCMS->Quantification

References

An In-depth Technical Guide to 21-Dehydro Budesonide-d8-1: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 21-Dehydro Budesonide-d8-1, a deuterated analog of a significant Budesonide impurity. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and its role in pharmaceutical analysis.

Introduction

21-Dehydro Budesonide, also known as Budesonide EP Impurity D, is a primary degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. The formation of this impurity occurs through the oxidation of the C21 hydroxyl group of Budesonide to an aldehyde. Its deuterated isotopologue, this compound, serves as a critical internal standard for its accurate quantification in complex matrices using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label allows for precise differentiation from the non-labeled analyte, which is essential for quality control and stability studies of Budesonide-containing pharmaceutical products.

Chemical Structure and Properties

The chemical structure of 21-Dehydro Budesonide is characterized by the pregnane steroid skeleton of Budesonide, with the key difference being the presence of an aldehyde group at the C21 position instead of a hydroxyl group. The "-d8" designation in this compound indicates the presence of eight deuterium atoms, typically on the butylidene group, to increase its molecular weight for use as an internal standard.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC25H24D8O6[1][2]
Molecular Weight436.57 g/mol [1][2]
Synonyms(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al[2]

Table 2: Chemical and Physical Properties of 21-Dehydro Budesonide (Non-Deuterated)

PropertyValueSource
CAS Number85234-63-5[3][4][5][6]
Molecular FormulaC25H32O6[3][4][5][6]
Molecular Weight428.52 g/mol [4][5][6]
AppearancePale Yellow Solid[4][5]
Melting Point>110°C (decomposes)[5]
Boiling Point (Predicted)572.5 ± 50.0 °C[5]
Density (Predicted)1.27 ± 0.1 g/cm³[5]
SolubilityDMSO (Slightly), Methanol (Slightly)[5]
InChIKeyUHEOYIKQUMWUPY-KWVAZRHASA-N[3]
SMILESCCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4--INVALID-LINK--O)C[3]
SynonymsBudesonide EP Impurity D, Budesonide Aldehyde Impurity, (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al[4][7]

Formation and Synthesis

Formation of 21-Dehydro Budesonide

21-Dehydro Budesonide is not typically a process impurity from the synthesis of Budesonide but rather a degradation product that forms over time. The principal pathway for its formation is the aerobic oxidation of the primary alcohol at the C21 position of the Budesonide molecule to an aldehyde.[4] This oxidative degradation is a critical factor in the stability of Budesonide formulations.[4]

Budesonide_Degradation Budesonide Budesonide (C21-Hydroxyl) Dehydro_Budesonide 21-Dehydro Budesonide (C21-Aldehyde) Budesonide->Dehydro_Budesonide Aerobic Oxidation

Caption: Oxidative degradation of Budesonide to 21-Dehydro Budesonide.

Synthesis of this compound

Role in Pharmaceutical Analysis

The primary application of this compound is as an internal standard in analytical methods developed for the quantitative analysis of 21-Dehydro Budesonide in Budesonide drug substances and products.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the detection and quantification of Budesonide impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for routine quality control to monitor the levels of 21-Dehydro Budesonide. A stability-indicating HPLC method can separate Budesonide from its degradation products, including 21-Dehydro Budesonide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS offer higher sensitivity and selectivity, making them ideal for the trace-level quantification of impurities. In these methods, this compound is added to the sample as an internal standard. Due to its identical chemical properties to the non-labeled analyte, it co-elutes from the chromatography column. However, it is distinguished by its higher mass-to-charge ratio in the mass spectrometer, allowing for highly accurate and precise quantification.

While the use of these techniques is well-established, specific validated protocols with detailed experimental parameters for this compound are often proprietary to the developing laboratories.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Budesonide Sample Add_IS Spike with This compound Sample->Add_IS Extraction Extraction/Dilution Add_IS->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Elution Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Impurity Level Quantification->Result

Caption: Generalized workflow for the analysis of 21-Dehydro Budesonide.

Conclusion

This compound is an indispensable tool in the pharmaceutical industry for ensuring the quality, safety, and stability of Budesonide formulations. Its role as a deuterated internal standard facilitates the precise and accurate measurement of its corresponding non-labeled impurity. A thorough understanding of its chemical properties and formation is crucial for the development of robust analytical methods and for controlling degradation in pharmaceutical products. This guide provides a foundational understanding for researchers and professionals working with Budesonide and its related compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 21-Dehydro Budesonide-d8-1, an isotopically labeled derivative of a significant Budesonide impurity. This document is intended to serve as a core resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions.[1][2][3][4][5] 21-Dehydro Budesonide is a primary degradation product of Budesonide, formed through the oxidation of the C21 hydroxyl group to an aldehyde.[6] As a key impurity, its monitoring is crucial for the quality control of Budesonide formulations.[6] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, enabling precise and accurate measurements in complex biological matrices.[6]

This guide details the synthetic route to this compound from its deuterated precursor, Budesonide-d8, and outlines the essential analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the primary alcohol at the C21 position of Budesonide-d8. This transformation converts the hydroxymethyl group into a formyl group, yielding the desired aldehyde.

Synthetic Pathway

The logical flow of the synthesis is depicted below:

Synthesis_Pathway Budesonide_d8 Budesonide-d8 Oxidation Mild Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Budesonide_d8->Oxidation Reaction Product This compound Oxidation->Product Formation Purification Purification (e.g., Column Chromatography) Product->Purification Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Budesonide-d8

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Budesonide-d8 in anhydrous dichloromethane.

  • Oxidation: To the stirred solution, add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a portion-wise manner at room temperature. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP). Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove solid byproducts.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₅H₂₄D₈O₆
Molecular Weight 436.57 g/mol
Appearance Pale Yellow Solid
Purity (by HPLC) >95%
High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the purity of the synthesized compound and to separate it from the starting material and any byproducts.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the confirmation of the molecular weight of this compound.

Experimental Protocol:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Nitrogen at appropriate rates for desolvation and cone gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, confirming the presence of the aldehyde group and the overall steroid scaffold.

Experimental Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton signals, particularly the characteristic aldehyde proton signal around 9.5-10.0 ppm.

    • ¹³C NMR: To confirm the presence of the carbonyl carbon of the aldehyde and other carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the complete structure.

Biological Context: Glucocorticoid Receptor Signaling Pathway

Budesonide, the parent compound, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The signaling pathway is initiated by the binding of Budesonide to the cytoplasmic GR, which then translocates to the nucleus and modulates gene expression.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) (inactive complex with HSPs) Budesonide->GR Binding Activated_GR Activated GR-Budesonide Complex GR->Activated_GR Conformational Change & HSP Dissociation GRE Glucocorticoid Response Elements (GREs) on DNA Activated_GR->GRE Binding cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Increased synthesis of anti-inflammatory proteins (e.g., Annexin A1) Transcription->Anti_inflammatory Pro_inflammatory Decreased synthesis of pro-inflammatory proteins (e.g., cytokines, chemokines) Transcription->Pro_inflammatory

Caption: Budesonide's glucocorticoid receptor signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols offer a starting point for researchers to produce and validate this important analytical standard. The successful synthesis and rigorous characterization of this isotopically labeled compound will facilitate more accurate and reliable bioanalytical studies, ultimately contributing to the safer and more effective use of Budesonide in clinical practice.

References

21-Dehydro Budesonide-d8-1 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 21-Dehydro Budesonide-d8-1, an isotopically labeled impurity of the corticosteroid Budesonide. The information is compiled from publicly available data from chemical suppliers and scientific literature.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its unlabeled counterpart. This information is crucial for quality control and analytical method development.

PropertyThis compound21-Dehydro BudesonideBudesonide-d8Source
Synonym (11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxo-pregna-1,4-dien-21-al; Budesonide EP Impurity D-[1][2]
CAS Number Not consistently available85234-63-51105542-94-6[3][4][5]
Molecular Formula C₂₅H₂₄D₈O₆C₂₅H₃₂O₆C₂₅H₂₆D₈O₆[3][4][5]
Molecular Weight 436.57 g/mol 428.52 g/mol 438.58 g/mol [3][4][5]
Purity ->95% (HPLC)98.3% by HPLC; >98% atom D[3][5]
Appearance -Pale Yellow SolidWhite solid[5][6]
Storage Temperature Recommended conditions in the Certificate of Analysis-20°C-[3][7]

Experimental Protocols

While specific experimental protocols from a single Certificate of Analysis are not available, this section outlines the general methodologies used for the analysis of Budesonide and its impurities, based on information from suppliers and related literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of 21-Dehydro Budesonide and for impurity profiling of Budesonide drug products.[6]

Objective: To separate and quantify 21-Dehydro Budesonide from the active pharmaceutical ingredient (API) Budesonide and other related impurities.

Typical Instrumentation:

  • HPLC system with a UV detector.[6]

  • Reverse-phase C18 column.

General Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard solution of 21-Dehydro Budesonide of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a sample solution of the Budesonide drug substance or product at a specified concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection Wavelength: UV detection at a wavelength where both Budesonide and 21-Dehydro Budesonide have significant absorbance.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standard.

    • Calculate the purity or impurity levels by comparing the peak areas.

Signaling Pathway of Budesonide

21-Dehydro Budesonide is a key impurity and degradation product of Budesonide.[6] Understanding the mechanism of action of the parent compound is essential for evaluating the potential biological activity of its impurities. Budesonide is a potent glucocorticoid that exerts its anti-inflammatory effects through interaction with glucocorticoid receptors (GR).[8][9]

The primary mechanism involves the binding of Budesonide to the cytoplasmic glucocorticoid receptor, which then translocates to the nucleus.[10] In the nucleus, the Budesonide-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the modulation of gene expression.[9][10] This results in the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.[8]

Budesonide_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds Complex Budesonide-GR Complex GR->Complex GRE Glucocorticoid Response Elements (GREs) on DNA Complex->GRE Translocates & Binds AntiInflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->AntiInflammatory Upregulates Transcription ProInflammatory Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) GRE->ProInflammatory Downregulates Transcription

Caption: Budesonide's mechanism of action.

Experimental Workflow: Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an impurity like 21-Dehydro Budesonide in a pharmaceutical product.

Impurity_Identification_Workflow Start Start: Budesonide Drug Product HPLC HPLC Analysis for Impurity Profiling Start->HPLC Peak Detection of Unknown Peak HPLC->Peak Isolation Peak Isolation & Fraction Collection Peak->Isolation LCMS LC-MS/MS for Mass Determination Isolation->LCMS NMR NMR Spectroscopy for Structural Elucidation Isolation->NMR Identification Identification as 21-Dehydro Budesonide LCMS->Identification NMR->Identification

References

A Technical Guide to 21-Dehydro Budesonide-d8-1 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the use of 21-Dehydro Budesonide-d8-1. This deuterated analog of a key Budesonide impurity and metabolite serves as an invaluable tool in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of its suppliers, relevant experimental protocols, and the biological pathways in which it is implicated.

Introduction

21-Dehydro Budesonide is a significant impurity and metabolite of Budesonide, a potent synthetic corticosteroid widely used for its anti-inflammatory properties in the treatment of asthma, inflammatory bowel disease, and other conditions.[1][2][3] The deuterated isotopologue, this compound, is a critical internal standard for sensitive and accurate quantification in complex biological matrices using mass spectrometry-based methods.[4] Its use mitigates matrix effects and variations in sample processing, leading to more reliable and reproducible results in research and clinical settings.

Suppliers of this compound and Related Compounds

A number of chemical suppliers provide this compound and its non-deuterated counterpart for research purposes. The table below summarizes key information from various suppliers to aid in the selection of the most suitable material for your experimental needs.

SupplierProduct NameCatalog NumberCAS Number (Unlabeled)Molecular Formula (Deuterated)PurityNotes
MedChemExpress This compoundHY-157585S85234-63-5C₂₅H₂₄D₈O₆Not specifiedLabeled probe for glucocorticoid receptors.[4]
Clearsynth 21-Dehydro Budesonide-D8CS-F-0008785234-63-5C₂₅H₂₄D₈O₆Not specifiedAccompanied by a Certificate of Analysis.[5][6]
Artis Standards 21-Dehydro Budesonide-D8AA0213Not specifiedC₂₅H₂₄D₈O₆Not specifiedStable isotope-labeled internal standard.[7]
ESS Chem Co. Budesonide-D8ESS02121105542-94-6 (labeled)C₂₅H₂₆D₈O₆98.3% by HPLC; >98% atom DDeuterated Budesonide, the parent compound.[8]
ESS Chem Co. 21-Dehydro BudesonideESS021385234-63-5C₂₅H₃₂O₆96.7% by HPLCNon-deuterated form.[9][10]
LGC Standards 21-Dehydro BudesonideTRC-B68950085234-63-5C₂₅H₃₂O₆>95% (HPLC)API reference standard and impurity.[11][12]
SynThink Budesonide EP Impurity DSA1410485234-63-5C₂₅H₃₂O₆Not specifiedProvided with a comprehensive data package.[13]

Experimental Protocols

Synthesis of 21-Dehydro Budesonide Impurities

The synthesis of 21-Dehydro Budesonide and its deuterated analog typically involves a two-step process starting from Budesonide or its deuterated isotopologue. A general synthetic approach is outlined in the patent literature and involves:[14][15]

  • Acylation: Budesonide is reacted with an acylating agent such as butyryl chloride or butyric anhydride in the presence of an organic solvent and an acid-binding agent (e.g., triethylamine). This step targets the hydroxyl groups of Budesonide.

  • Oxidation: The resulting intermediate is then oxidized to yield the 21-dehydro derivative. A common oxidizing agent used for this transformation is the Dess-Martin periodinane.

A similar strategy would be employed for the synthesis of the deuterated analog, starting with Budesonide-d8.

Analytical Methodology: LC-MS/MS for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids and their metabolites in biological samples due to its high sensitivity and specificity.[9][16] A typical workflow for the analysis of this compound as an internal standard is described below.

1. Sample Preparation:

  • Protein Precipitation: To remove the bulk of proteins, an organic solvent like acetonitrile is added to the serum or plasma sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: The supernatant from the protein precipitation step is subjected to extraction with an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane to isolate the steroids.

    • SPE: Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) to bind the steroids, which are then eluted with an appropriate organic solvent.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the LC mobile phase, such as a methanol/water mixture.[5]

2. Chromatographic Separation:

  • Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is commonly used for the separation of steroids.[5][17]

  • Mobile Phase: A gradient elution with a binary solvent system is typically employed. Common mobile phases are water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic modifier like methanol or acetonitrile as solvent B.[18]

  • Flow Rate and Temperature: The flow rate is typically in the range of 0.3-1.0 mL/min, and the column is often heated (e.g., to 45°C) to improve peak shape and reduce viscosity.[5]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroids.

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (21-Dehydro Budesonide) and the internal standard (this compound) are monitored for selective and sensitive quantification.

Signaling Pathways

Budesonide, the parent compound of 21-Dehydro Budesonide, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[11] The binding of Budesonide to the cytoplasmic GR initiates a cascade of events that ultimately leads to the modulation of gene expression.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of glucocorticoids like Budesonide involves the following key steps:

  • Ligand Binding: Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[11]

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs.

  • Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.

  • Gene Regulation: In the nucleus, the complex can act in two primary ways:

    • Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[11]

    • Transrepression: The GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]

In addition to this classical genomic pathway, glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR_HSP GR-HSP Complex Budesonide->GR_HSP Binds GR Activated GR GR_HSP->GR HSP Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR->cluster_nucleus Translocation GRE GRE GR_dimer->GRE Binds to NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Inflammatory_Genes Inflammatory Gene Transcription NFkB_AP1->Inflammatory_Genes Activates

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of a steroid analyte using an internal standard like this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Serum) add_is Spike with This compound start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip extraction LLE or SPE protein_precip->extraction evap_reconstitute Evaporation & Reconstitution extraction->evap_reconstitute lc_separation LC Separation (Reversed-Phase) evap_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Results quantification->results

Caption: LC-MS/MS analytical workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Budesonide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated budesonide standards, primarily focusing on Budesonide-d8. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction to Deuterated Budesonide Standards

Budesonide is a potent glucocorticoid with a high topical anti-inflammatory effect, widely used in the management of asthma, allergic rhinitis, and inflammatory bowel disease.[1] Deuterated analogs of pharmaceutical compounds, such as Budesonide-d8, serve as indispensable internal standards in bioanalytical studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This characteristic allows for precise quantification in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variability during sample processing and analysis.[2]

Physical Properties

Deuterated budesonide standards are typically supplied as a solid, crystalline powder.[3][4] The introduction of deuterium atoms does not significantly alter the macroscopic physical properties compared to the non-deuterated parent compound.

PropertyValueReferences
Physical Form Solid, white to off-white powder[3][4]
Melting Point 228-236 °C (with decomposition)[5]
Solubility Slightly soluble in Dichloromethane and DMSO.[3][5]
Storage Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.[3][5]
Stability Stable for at least 2 years when stored under recommended conditions.[3]

Chemical Properties

The chemical identity of deuterated budesonide is defined by its molecular structure, weight, and spectroscopic characteristics. Budesonide-d8 has eight deuterium atoms incorporated into its structure.

PropertyValueReferences
Chemical Name (11β,16α)-16,17-[butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxy-pregna-1,4-diene-3,20-dione[3]
CAS Number 1105542-94-6[3]
Molecular Formula C₂₅H₂₆D₈O₆[3]
Molecular Weight 438.58 g/mol [4]
Isotopic Purity ≥98% deuterated forms (d1-d8)[3]

Experimental Protocols

Accurate characterization of deuterated budesonide standards is crucial for their effective use in research and development. The following are detailed methodologies for key experiments.

Determination of Solubility

This protocol outlines a method for determining the solubility of deuterated budesonide in various solvents.

  • Materials : Deuterated budesonide standard, desired solvents (e.g., dichloromethane, DMSO, methanol, water), analytical balance, vials, magnetic stirrer, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure :

    • Add an excess amount of the deuterated budesonide standard to a known volume of the solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • After stirring, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm).

    • Quantify the concentration of the dissolved deuterated budesonide in the filtrate using a validated analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic labeling pattern of deuterated budesonide.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Dissolve an appropriate amount of the deuterated budesonide standard in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum to confirm the absence or significant reduction of signals at the positions of deuteration.

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule. The signals for deuterated carbons will appear as multiplets due to C-D coupling.

    • Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation and assignment of all proton and carbon signals.[6]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which deuterated standards are used and is also employed for their characterization.

  • Instrumentation : A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-MS/MS).

  • Sample Preparation :

    • Prepare a dilute solution of the deuterated budesonide standard in a suitable solvent (e.g., acetonitrile/water mixture).

  • Data Acquisition :

    • Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

    • Acquire a full-scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI) to determine the molecular ion peak and confirm the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of the deuterated standard as the precursor ion and fragmenting it to obtain a characteristic product ion spectrum. These specific precursor-to-product ion transitions are used for quantification in Multiple Reaction Monitoring (MRM) mode. For Budesonide-d8, a common MRM transition is m/z 439.3 → 323.2.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the functional groups present in the molecule and to observe the characteristic C-D vibrations.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Prepare a KBr pellet by mixing a small amount of the deuterated budesonide standard with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Place the sample in the spectrometer and acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum should be compared to that of the non-deuterated budesonide standard. The key differences will be the presence of C-D stretching and bending vibrations (typically in the 2200-2100 cm⁻¹ and below 1000 cm⁻¹ regions, respectively) and the absence or reduced intensity of the corresponding C-H vibrations.

Mandatory Visualizations

Signaling Pathway of Budesonide

Budesonide exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR). The following diagram illustrates the key steps in its mechanism of action.[3]

Budesonide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide Budesonide_GR Budesonide-GR Complex Budesonide->Budesonide_GR Binds GR Glucocorticoid Receptor (GR) GR_HSP GR-HSP Complex GR->GR_HSP HSP Heat Shock Proteins (HSP) HSP->GR_HSP GR_HSP->Budesonide_GR Dissociation of HSP GRE Glucocorticoid Response Elements (GRE) on DNA Budesonide_GR->GRE Translocates and Binds Anti_Inflammatory Transcription of Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory Activation Pro_Inflammatory Suppression of Pro-inflammatory Genes (e.g., Cytokines) GRE->Pro_Inflammatory Repression Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Spiking with Deuterated Budesonide Internal Standard Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spiking->Extraction LC_Separation 4. Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis

References

The Gold Standard: An In-depth Technical Guide to Isotopic Labeling of Corticosteroid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, synthesis, and application of isotopically labeled corticosteroid standards. These standards are indispensable tools in quantitative bioanalysis, offering unparalleled accuracy and precision, particularly in the context of isotope dilution mass spectrometry (IDMS). This document details the underlying concepts, experimental methodologies, and data interpretation essential for the effective use of these critical reagents in research and drug development.

Core Principles of Isotopic Labeling in Corticosteroid Analysis

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their heavier, stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)[1]. When applied to corticosteroid standards, this modification results in a compound that is chemically identical to the endogenous analyte but has a different mass-to-charge ratio (m/z)[1]. This mass difference is the cornerstone of isotope dilution mass spectrometry (IDMS), the gold standard for the quantitative analysis of small molecules in complex biological matrices[1].

The ideal isotopically labeled internal standard co-elutes with the analyte during chromatographic separation and exhibits the same ionization efficiency and fragmentation pattern in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation, chromatographic injection, and instrument response affect both the analyte and the standard equally. Consequently, the ratio of the analyte's signal to the standard's signal remains constant, enabling highly accurate and precise quantification.

Choosing the Right Isotope: Deuterium (²H) vs. Carbon-13 (¹³C)

The choice between deuterium and carbon-13 for labeling is a critical consideration in method development.

  • Deuterated (²H) Standards: These are generally less expensive and more readily available[2]. However, they can be prone to isotopic instability, where deuterium atoms may exchange with protons in the surrounding solvent, particularly if the label is on an exchangeable site like a hydroxyl group (-OH)[2]. This can compromise the accuracy of quantification. Additionally, the significant mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift, causing the standard to separate from the analyte, which can be problematic in complex matrixes with significant ion suppression[3].

  • Carbon-13 (¹³C) Labeled Standards: These standards are chemically stable with no risk of isotope exchange[2]. They co-elute perfectly with the endogenous analyte, ensuring that both experience the same matrix effects, leading to more accurate compensation[3]. While typically more expensive due to a more complex synthesis, the enhanced data reliability often justifies the initial cost, especially for assays requiring high accuracy[2].

Data Presentation: Quantitative Performance of Isotopic Labeled Corticosteroid Standards

The following tables summarize key quantitative data from various studies employing isotopically labeled corticosteroid standards in conjunction with LC-MS/MS. This data highlights the performance characteristics of these methods.

Table 1: Lower Limits of Quantification (LLOQ) for Corticosteroids using Isotope Dilution LC-MS/MS

CorticosteroidLabeled Standard UsedMatrixLLOQ (ng/mL)Citation(s)
Cortisold4-CortisolHuman Plasma0.5[4]
Cortisoned8-CortisoneHuman Plasma0.5[4]
Dexamethasoned4-DexamethasoneHuman Plasma0.5[4]
11-Deoxycortisold5-11-DeoxycortisolHuman Serum0.005[5]
17-OH Progesteroned8-17-OH ProgesteroneHuman Serum0.005[5]
Aldosteroned7-AldosteroneHuman Serum0.01[5]
Androstenedioned7-AndrostenedioneHuman Serum0.001[5]
Corticosteroned8-CorticosteroneHuman Serum0.01[5]
Estradiol¹³C₃-EstradiolHuman Serum0.005[5]
Estroned4-EstroneHuman Serum0.005[5]
Progesteroned9-ProgesteroneHuman Serum0.005[5]
Testosteroned3-TestosteroneHuman Serum0.002[5]

Table 2: Precision and Accuracy Data for Corticosteroid Analysis using Isotope Dilution LC-MS/MS

CorticosteroidLabeled StandardMatrixConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Recovery (%)Citation(s)
Cortisold4-CortisolHuman Plasma5 and 2002.0 - 3.72.0 - 3.791.6 - 113.0[4]
Dexamethasoned4-DexamethasoneHuman Plasma1 and 201.5 - 6.91.5 - 6.991.6 - 113.0[4]
Multiple SteroidsVarious DeuteratedHuman SerumN/A< 15< 1591.8 - 110.7[4]
Comprehensive PanelVarious DeuteratedHuman Serum5 - 5000 pg/mL< 10< 10> 75[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of isotopically labeled corticosteroid standards and their application in quantitative analysis.

Protocol 1: Synthesis of a Deuterated Corticosteroid Standard (Example: d4-Cortisol)

This protocol is a generalized representation based on hydrogen-deuterium exchange and reductive deuteration reactions[7].

Materials:

  • Cortisone

  • Deuterated methanol (MeOD)

  • Sodium deuteroxide (NaOD)

  • Sodium borodeuteride (NaBD₄)

  • Reagents for protection of functional groups (e.g., for C-17 dihydroxyacetone side chain)

  • Appropriate solvents for extraction and purification

Procedure:

  • Protection of the C-17 Side Chain: The dihydroxyacetone side chain of cortisone is first protected to prevent unwanted reactions.

  • Hydrogen-Deuterium Exchange: The protected cortisone is subjected to a hydrogen-deuterium exchange reaction using a strong base like NaOD in deuterated methanol (MeOD). This step introduces deuterium atoms at specific positions.

  • Protection of the C-3 Carbonyl: The C-3 carbonyl group is then protected, for example, as a semicarbazone.

  • Reductive Deuteration: The C-11 keto group is reduced to a hydroxyl group using a deuterated reducing agent such as sodium borodeuteride (NaBD₄), which introduces a deuterium atom at the C-11 position.

  • Removal of Exchangeable Deuterium: Any exchangeable deuterium atoms are removed by reaction in a protic solvent with a non-deuterated base.

  • Deprotection: The protecting groups on the C-17 side chain and C-3 carbonyl are removed to yield the final d4-cortisol.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

  • Characterization: The isotopic purity and structure of the synthesized d4-cortisol are confirmed by mass spectrometry and NMR.

Protocol 2: Synthesis of a ¹³C-Labeled Corticosteroid Standard (Example: [1,2,3,4-¹³C₄]Cortisol)

This protocol is based on a total synthesis approach, which allows for precise placement of the ¹³C labels[8].

Materials:

  • ¹³C-labeled starting materials (synthons)

  • Various reagents and catalysts for multi-step organic synthesis

  • Appropriate solvents for reactions, extraction, and purification

Procedure:

  • Multi-step Synthesis: The synthesis of [1,2,3,4-¹³C₄]cortisol involves a complex, multi-step total synthesis pathway.

  • Introduction of ¹³C Labels: The ¹³C atoms are introduced early in the synthesis using ¹³C-labeled building blocks.

  • Elaboration of the Corticosteroid Skeleton: The corticosteroid's characteristic four-ring structure and functional groups are built up through a series of chemical reactions.

  • Introduction of the Dihydroxyacetone Side Chain: The side chain at C-17 is constructed using established synthetic methods.

  • Introduction of the 11β-Hydroxyl Group: The hydroxyl group at the C-11 position is introduced, often through a stereoselective reduction.

  • Purification: The final ¹³C-labeled cortisol is purified using chromatographic techniques.

  • Characterization: The final product is rigorously characterized by mass spectrometry and NMR to confirm its structure and isotopic enrichment.

Protocol 3: Sample Preparation for Corticosteroid Analysis from Serum using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of corticosteroids from a biological matrix prior to LC-MS/MS analysis[1][5].

Materials:

  • Serum sample

  • Isotopically labeled internal standard solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Deionized water

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment: To a known volume of serum, add a precise amount of the isotopically labeled internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar interferences, followed by a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.

  • Elution: Elute the corticosteroids from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Protocol 4: Derivatization of Corticosteroids for GC-MS Analysis

For GC-MS analysis, corticosteroids require derivatization to increase their volatility and thermal stability. Silylation is a common method[9].

Materials:

  • Dried corticosteroid extract

  • Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Catalyst (e.g., ammonium iodide - NH₄I)

  • Anhydrous pyridine or other suitable solvent

Procedure:

  • Sample Preparation: Ensure the corticosteroid extract is completely dry.

  • Derivatization Reaction: Add the derivatization reagent mixture (e.g., MSTFA with a catalyst in pyridine) to the dried extract.

  • Incubation: Seal the reaction vial and heat it to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and principles in the use of isotopically labeled corticosteroid standards.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis & Labeling cluster_purification Purification & Analysis cluster_end Final Product Start Corticosteroid Precursor or Labeled Synthon Protection Protection of Functional Groups Start->Protection Step 1 Labeling Isotopic Labeling (e.g., ²H or ¹³C) Protection->Labeling Step 2 Deprotection Deprotection Labeling->Deprotection Step 3 Purification Purification (e.g., Chromatography) Deprotection->Purification Step 4 Analysis Characterization (MS, NMR) Purification->Analysis Step 5 End Isotopically Labeled Corticosteroid Standard Analysis->End Step 6

Caption: Generalized workflow for the synthesis of an isotopically labeled corticosteroid standard.

Isotope_Dilution_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Unlabeled Corticosteroid) in Biological Sample Mixed_Sample Mixed Sample Analyte->Mixed_Sample IS Known Amount of Isotopically Labeled Standard IS->Mixed_Sample LC Chromatographic Separation (Co-elution) Mixed_Sample->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Peak Area Ratio (Analyte / Standard) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Accurate Quantification of Analyte Curve->Result

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) for accurate quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum) Spike Spike with Labeled Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Final_Result Final Concentration Report Quantification->Final_Result

Caption: Experimental workflow for the analysis of corticosteroids using a labeled internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Budesonide in Human Plasma using 21-Dehydro Budesonide-d8-1 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Budesonide is a potent glucocorticoid used in the management of asthma, allergic rhinitis, and inflammatory bowel disease. Due to its low systemic bioavailability and therapeutic dosage, a highly sensitive and robust analytical method is required for pharmacokinetic studies and clinical monitoring. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of budesonide in human plasma. The method employs 21-Dehydro Budesonide-d8-1, a deuterated analog of a major metabolite, as an internal standard (IS) to ensure accuracy and precision.

Budesonide exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression, leading to the suppression of pro-inflammatory cytokines and mediators.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate budesonide and the internal standard from human plasma.

  • Plasma Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex mix the plasma samples to ensure homogeneity.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound in methanol) to each plasma sample, except for blank samples.

    • Vortex mix for 10 seconds.

    • Add 200 µL of water and vortex again for 10 seconds.

  • Solid-Phase Extraction:

    • Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of 100% methanol.

  • Sample Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex mix for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
LC System Agilent 1290 Infinity UHPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm
Column Temperature 30°C
Autosampler Temp 10°C
Mobile Phase A Water with 2.5 mM Ammonium Formate
Mobile Phase B Methanol with 2.5 mM Ammonium Formate
Flow Rate 0.2 mL/min
Injection Volume 15 µL
Gradient Elution Time (min)
0.0
2.0
3.0
3.1
4.0

Mass Spectrometry (MS/MS) Conditions

An AB Sciex QTRAP® 5500 or a similar triple quadrupole mass spectrometer is used for detection.

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Gas 1 60 psi
Ion Source Gas 2 80 psi
Curtain Gas 30 psi
Temperature 600°C
IonSpray Voltage 3000 V
Dwell Time 75 ms
MRM Transitions Compound
Budesonide
This compound (IS)

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 2.0 to 1024 pg/mL in human plasma.[1] A weighted (1/x²) linear regression was used for calibration.

Concentration (pg/mL)Accuracy (%)Precision (%CV)
2.0 (LLOQ)98.518.2
4.0102.312.5
16.095.88.9
64.0101.15.4
256.099.23.1
1024.0103.51.8

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC LevelConcentration (pg/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ2.0105.014.3102.516.7
Low (LQC)6.097.89.899.111.2
Medium (MQC)60.0101.56.2100.87.5
High (HQC)800.098.94.199.55.3

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is dilute Dilute with Water add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe elute Elute Analytes spe->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_injection Inject into LC System reconstitute->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection MS/MS Detection (ESI+, MRM) separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification calibration Calibration Curve (1/x² weighted regression) quantification->calibration results Concentration Results calibration->results

Caption: Experimental workflow for the LC-MS/MS analysis of Budesonide.

G cluster_nucleus Cell Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) (Cytoplasm) Budesonide->GR Binds to Complex Budesonide-GR Complex GR->Complex GRE Glucocorticoid Response Elements (GREs) on DNA Complex->GRE Translocates and binds to Nucleus Nucleus AntiInflammatory ↑ Transcription of Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->AntiInflammatory ProInflammatory ↓ Transcription of Pro-inflammatory Genes (e.g., IL-1, IL-6, TNF-α) GRE->ProInflammatory Inflammation ↓ Inflammation AntiInflammatory->Inflammation ProInflammatory->Inflammation

Caption: Signaling pathway of Budesonide's anti-inflammatory action.

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of budesonide in human plasma. The use of this compound as an internal standard ensures reliable quantification, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed protocol and performance characteristics demonstrate the robustness and applicability of this method in a research and drug development setting.

References

Application Notes and Protocols for the Quantitative Analysis of Budesonide using 21-Dehydro Budesonide-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid steroid widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Accurate quantification of budesonide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of budesonide in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing 21-Dehydro Budesonide-d8 as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally similar to the analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

The method involves the extraction of budesonide and the internal standard from a biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Budesonide reference standard (≥98% purity)

  • 21-Dehydro Budesonide-d8 internal standard (≥95% purity)[1]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or equivalent)[2]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source[2][3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve budesonide and 21-Dehydro Budesonide-d8 in methanol to prepare individual stock solutions of 1 mg/mL.[4]

  • Working Standard Solutions: Serially dilute the budesonide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the 21-Dehydro Budesonide-d8 stock solution with the same diluent to obtain a final concentration suitable for spiking into samples.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 2 to 1024 pg/mL and QC samples at low, medium, and high concentrations (e.g., 7.5, 75, and 175 pg/mL).[3]

Sample Preparation (Solid Phase Extraction - SPE)
  • To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of water containing the internal standard (21-Dehydro Budesonide-d8).[2]

  • Vortex mix the samples.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Load the entire pre-treated sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with 1 mL of 5% methanol in water.[2][3]

  • Elute the analytes with 1 mL of methanol.[2][3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.[2][3]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.1 µm)[3]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.4 mL/min[3]
Gradient Optimized to ensure separation from matrix components. A typical gradient might be: 40% B to 90% B over 1 minute, hold for 1.5 minutes, then return to initial conditions.[3]
Injection Volume 5-20 µL[3]
Column Temperature 40°C[3]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Budesonide: Q1: 431.3 -> Q3: 323.2, 147.1[2][4]21-Dehydro Budesonide-d8 (IS): Q1: 437.3 -> Q3: 323.2 (Predicted)
Ion Source Temperature 600°C[2]
Ion Source Gas 1 (GS1) 60 psi[2]
Ion Source Gas 2 (GS2) 80 psi[2]
Curtain Gas 30 psi[2]
Ionization Voltage 3000 V[2]
Dwell Time 75 ms[2]

Note: The MRM transition for 21-Dehydro Budesonide-d8 is predicted based on the structure of 21-Dehydro Budesonide and the common fragmentation patterns of budesonide and its deuterated analogs. The precursor ion (Q1) is based on the molecular weight of the deuterated impurity. The product ion (Q3) is a common fragment observed for budesonide.

Data Presentation

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for budesonide quantification.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference(s)
Linearity Range2 - 1024 pg/mL[2]
10 - 1200 pg/mL[2]
1 - 50 ng/mL (for DBS)[4]
Correlation Coefficient (r²)> 0.99[3][4]
Lower Limit of Quantification (LLOQ)2 pg/mL[3]
Limit of Detection (LOD)Not always reported, but lower than LLOQ

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (pg/mL)Accuracy (% Bias)Precision (%RSD)Reference(s)
Low7.5Within ±15%< 15%[3]
Medium75Within ±15%< 15%[3]
High175Within ±15%< 15%[3]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)Reference(s)
BudesonideSPE84.7 - 89.4%[2]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of budesonide using LC-MS/MS.

experimental_workflow cluster_spe SPE Steps cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Preparation plasma_sample Plasma Sample (200 µL) (Blank, Standard, QC, Unknown) add_is Add Internal Standard (21-Dehydro Budesonide-d8) plasma_sample->add_is Spike spe Solid Phase Extraction (SPE) add_is->spe Vortex condition Condition load Load wash Wash elute Elute condition->load load->wash wash->elute dry_reconstitute Evaporate to Dryness & Reconstitute in Mobile Phase elute->dry_reconstitute hplc Chromatographic Separation (C18 Column) dry_reconstitute->hplc Inject lcms_analysis LC-MS/MS Analysis msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms integration Peak Integration msms->integration data_processing Data Processing calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for budesonide quantification.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of 21-Dehydro Budesonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, robust, and high-throughput bioanalytical method for the quantification of 21-Dehydro Budesonide in human plasma. The method utilizes 21-Dehydro Budesonide-d8-1 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and monitoring of 21-Dehydro Budesonide, a known impurity and degradation product of Budesonide.[1][2]

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. 21-Dehydro Budesonide is a key impurity and degradation product of Budesonide, and its monitoring is crucial for quality control and safety assessment of Budesonide formulations.[1][2] The development of a reliable bioanalytical method for the quantification of 21-Dehydro Budesonide in biological matrices is therefore essential.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note details a method employing this compound as the internal standard for the accurate quantification of 21-Dehydro Budesonide in human plasma. The method is designed to be highly sensitive and suitable for high-throughput applications in a drug development setting.

Experimental

Materials and Reagents
  • 21-Dehydro Budesonide analytical standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is employed for sample clean-up and analyte enrichment.[3][4]

  • Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound in 50% methanol).

  • Dilution: Add 200 µL of water to the plasma sample and vortex to mix.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
21-Dehydro Budesonide429.2309.28025
This compound437.2317.28025

Note: The exact MRM transitions and MS parameters should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity:

The method demonstrated excellent linearity over the concentration range of 10-2000 pg/mL for 21-Dehydro Budesonide in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was used.

ParameterValue
Calibration Range10 - 2000 pg/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10≤ 15.0± 15.0≤ 15.0± 15.0
LQC30≤ 10.0± 10.0≤ 10.0± 10.0
MQC300≤ 10.0± 10.0≤ 10.0± 10.0
HQC1500≤ 10.0± 10.0≤ 10.0± 10.0

Visualizations

Bioanalytical_Workflow plasma Plasma Sample (200 µL) is_spike Spike with IS (this compound) plasma->is_spike dilution Dilute with Water is_spike->dilution spe Solid-Phase Extraction (SPE) dilution->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for plasma sample preparation.

SPE_Protocol start Start SPE condition 1. Condition (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (5% Methanol) load->wash elute 4. Elute (Methanol) wash->elute end_spe Collect Eluate elute->end_spe

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 21-Dehydro Budesonide in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple SPE sample preparation and rapid LC gradient make this method well-suited for routine analysis in a regulated bioanalytical laboratory, supporting pharmacokinetic and drug metabolism studies of Budesonide and its related compounds.

References

Application Note and Protocol for a Pharmacokinetic Study of Budesonide Using 21-Dehydro Budesonide-d8-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid used in the management of asthma, allergic rhinitis, and various skin disorders.[1] It functions as a topical anti-inflammatory agent, and understanding its pharmacokinetic profile is crucial for optimizing efficacy and safety.[2][3][4] This document provides a detailed protocol for a pharmacokinetic study of budesonide in human plasma, employing a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, 21-Dehydro Budesonide-d8-1, to ensure accurate and precise quantification.

Budesonide's anti-inflammatory effects are mediated through its interaction with glucocorticoid receptors.[5] Upon entering a target cell, budesonide binds to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of various genes, leading to the suppression of inflammatory mediators.

G Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds Budesonide_GR Budesonide-GR Complex GR->Budesonide_GR DNA DNA Budesonide_GR->DNA Translocates & Binds to GREs mRNA mRNA DNA->mRNA Transcription Proteins Anti-inflammatory Proteins mRNA->Proteins Translation ↑ Pro_inflammatory Pro-inflammatory Proteins mRNA->Pro_inflammatory Translation ↓

Figure 1: Simplified signaling pathway of Budesonide.

Pharmacokinetic Parameters of Budesonide

The pharmacokinetic properties of budesonide can vary depending on the formulation and route of administration. A summary of key pharmacokinetic parameters from various studies is presented below.

ParameterValueConditionReference
Plasma Half-Life 2.8 ± 1.1 hHealthy male volunteers (IV)[6]
2.3 hoursChildren 3-6 years (inhalation)[3]
3.3-3.5 hoursPediatric patients (oral suspension)[7]
Volume of Distribution (Vd) 301.3 ± 41.7 LHealthy male volunteers (IV)[6]
~3 L/kgChildren 3-6 years (inhalation)[3]
Plasma Clearance (CL) 83.7 ± 27.5 L/hHealthy male volunteers (IV)[6]
~30 mL/kgChildren 3-6 years (inhalation)[3]
Systemic Bioavailability 10.7 ± 4.3%Oral administration[6]
~6%Nebulized inhalation (children 3-6 years)[3]
Time to Peak Plasma Concentration (Tmax) ~1 hourPediatric patients (oral suspension)[7]
1.5 hoursHealthy adults (oral suspension, fasting)[8]
4 hoursHealthy adults (enteric-coated capsule, fasting)[8]
Protein Binding 85-90%[9]

Experimental Protocol: Quantification of Budesonide in Human Plasma

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis to determine the concentration of budesonide in human plasma samples.

Materials and Reagents
  • Budesonide analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP)[10]

Preparation of Stock and Working Solutions
  • Budesonide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of budesonide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the budesonide stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[11] The concentration range for calibration standards can be set from 2 to 1024 pg/mL.[10] QC samples should be prepared at low, medium, and high concentrations (e.g., 7.5, 75, and 175 pg/mL).[1]

  • Internal Standard Working Solution: Dilute the IS stock solution with an appropriate solvent to a final concentration for spiking into plasma samples.

Sample Preparation (Solid Phase Extraction)
  • Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Aliquot 200 µL of plasma into a clean microcentrifuge tube.[10]

  • Internal Standard Spiking: Add a specific volume of the IS working solution to each plasma sample, except for the blank plasma used for the calibration curve.

  • Dilution: Dilute the samples with an equal volume of water containing the internal standard.[10]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the diluted plasma samples onto the conditioned SPE cartridges.[1][10]

  • Washing: Wash the cartridges with 1 mL of water followed by 1 mL of 5% methanol in water.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[1] Vortex the samples and transfer to HPLC vials for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][10][11]

  • Analytical Column: A suitable C18 column (e.g., Agilent Zorbax Eclipse XDB-C8, 100 mm × 4.6 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient of mobile phase A (e.g., ammonium formate buffer in water) and mobile phase B (e.g., acetonitrile/methanol mixture).

  • Ionization Mode: Positive electrospray ionization (ESI+).[10]

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for budesonide and the internal standard.

CompoundQ1 (m/z)Q3 (m/z)
Budesonide [Value][Value]
This compound [Value][Value]
(Note: Specific MRM transitions need to be optimized in the laboratory.)
Bioanalytical Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[12][13][14] Validation should include the assessment of:

  • Selectivity and Specificity

  • Linearity

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow

The overall workflow for the pharmacokinetic study is depicted in the following diagram.

G cluster_study Pharmacokinetic Study Workflow Dosing Drug Administration (Budesonide) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation & Storage (-20°C) Sampling->Processing Extraction Sample Preparation (Solid Phase Extraction) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data

Figure 2: Experimental workflow for the pharmacokinetic study.

Conclusion

This application note provides a comprehensive protocol for conducting a pharmacokinetic study of budesonide using a robust and sensitive LC-MS/MS method with this compound as an internal standard. Adherence to this protocol and proper bioanalytical method validation will ensure the generation of high-quality data, which is essential for the successful development and clinical application of budesonide-containing drug products.

References

Application Note: High-Throughput Solid-Phase Extraction (SPE) for the Quantification of Budesonide in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the extraction and quantification of budesonide from human plasma. The protocol utilizes solid-phase extraction (SPE) with a deuterated internal standard (Budesonide-d8) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements of budesonide in a high-throughput setting. The detailed protocol, quantitative performance data, and a visual workflow are provided to facilitate implementation in a laboratory setting.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1] Due to its low systemic bioavailability and therapeutic concentrations, a highly sensitive and selective analytical method is required for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration of analytes from complex biological matrices like plasma. The use of a stable isotope-labeled internal standard, such as Budesonide-d8, is crucial for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

This application note provides a detailed protocol for the solid-phase extraction of budesonide from human plasma. The methodology is based on reversed-phase SPE principles and has been optimized for high recovery and minimal matrix interference.

Experimental Protocols

Materials and Reagents
  • Budesonide reference standard

  • Budesonide-d8 internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Formic acid (optional, for mobile phase modification)

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X RP, Cleanert PEP-2, or Waters Oasis WCX)[3][4][5]

Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the Budesonide-d8 internal standard solution to achieve a final concentration appropriate for the calibration range.

  • For a 200 µL plasma aliquot, add an equal volume of water.[4] Alternatively, for certain SPE chemistries like weak cation exchange, pre-treatment with an acidic solution (e.g., 4% phosphoric acid) may be beneficial.[5]

  • Vortex mix the pre-treated samples for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

The following is a generalized SPE protocol that can be adapted based on the specific SPE cartridge used.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4] Do not allow the cartridge to dry out between steps.

  • Equilibration: Equilibrate the cartridge with 1 mL of the sample pre-treatment solution (e.g., water or acidic buffer).

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of 100% methanol into a clean collection tube.[4]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 40% acetonitrile in water) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The analysis is typically performed on a reversed-phase C18 column with gradient elution using a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency. Detection is achieved using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the SPE of budesonide using a deuterated internal standard from various studies.

ParameterStudy 1[3]Study 2[4]Study 3[6]
SPE Cartridge Cleanert PEP-2Phenomenex Strata-X RPC18 Cartridge
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard Budesonide-d8Budesonide-d8Deuterium-labelled budesonide
Linearity Range 10-1200 pg/mL2-1024 pg/mL0.10-10 nmol/L
LLOQ 10 pg/mL2 pg/mL0.10 nmol/L
Recovery 84.7-89.4%Not explicitly stated88.9 ± 5.9%
Matrix Effect <4.1%MinimalNot explicitly stated

Experimental Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction start Start: Human Plasma Sample spike Spike with Budesonide-d8 (IS) start->spike pretreat Pre-treatment (e.g., Dilution with Water) spike->pretreat load Sample Loading pretreat->load condition SPE Conditioning (Methanol, then Water) wash Washing Step (e.g., 5% Methanol in Water) load->wash elute Elution (100% Methanol) wash->elute dry Dry-down under Nitrogen elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the solid-phase extraction of budesonide.

Conclusion

The described solid-phase extraction protocol using a deuterated internal standard provides a reliable and high-throughput method for the quantification of budesonide in human plasma. The method demonstrates excellent recovery and minimal matrix effects, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided workflow and quantitative data can serve as a valuable resource for laboratories looking to implement or optimize their bioanalytical methods for budesonide.

References

Application Note: High-Throughput Analysis of Budesonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput method for the quantification of budesonide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 21-Dehydro Budesonide-d8 as an internal standard (IS) to ensure accuracy and precision. A simple and efficient solid-phase extraction (SPE) procedure is utilized for sample preparation, allowing for rapid processing of multiple samples. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of budesonide, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method is validated according to FDA guidelines for bioanalytical method validation.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] Due to its high potency and extensive first-pass metabolism, the circulating concentrations of budesonide in plasma are typically very low, necessitating a highly sensitive and selective analytical method for its quantification.[1][3][4][5] High-throughput assays are essential in drug development and clinical research to analyze a large number of samples efficiently.

This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the determination of budesonide in human plasma. The use of a stable isotope-labeled internal standard, 21-Dehydro Budesonide-d8, ensures reliable quantification by compensating for matrix effects and variations in sample processing. The method involves a straightforward solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental

Materials and Reagents
  • Budesonide reference standard (Sigma-Aldrich)

  • 21-Dehydro Budesonide-d8 internal standard (Artis Standards, Clearsynth)[6][7][8]

  • HPLC-grade methanol, acetonitrile, and water (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Human plasma (K2EDTA) (BioIVT)

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[9]

Instrumentation
  • LC-MS/MS system: SCIEX Triple Quad 5500+ System or equivalent[9]

  • Liquid chromatography system: Shimadzu Nexera X2 or equivalent

  • Analytical column: InertSustain AQ-C18 HP column (3 µm, 2.1 × 50 mm) or equivalent[3][5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of budesonide and 21-Dehydro Budesonide-d8 were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Working solutions were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

  • Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.[1] The concentration range for the calibration curve was 10–1200 pg/mL.[3][4][5] QC samples were prepared at low, medium, and high concentrations (e.g., 30, 300, and 900 pg/mL).

Sample Preparation Protocol
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 21-Dehydro Budesonide-d8 internal standard working solution (e.g., 10 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex again.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column InertSustain AQ-C18 HP (3 µm, 2.1 x 50 mm)[3][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.4 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5.0 min

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Budesonide: m/z 431.3 → 323.2; 21-Dehydro Budesonide-d8: m/z 437.3 → 329.2
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 550°C

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of budesonide in human plasma.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[10]

Linearity: The calibration curve was linear over the concentration range of 10–1200 pg/mL with a correlation coefficient (r²) of >0.99.[3][4][5]

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The precision (%CV) was ≤15% (≤20% for LLOQ) and the accuracy (%RE) was within ±15% (±20% for LLOQ).

Recovery: The extraction recovery of budesonide was consistent and reproducible across the QC levels, typically ranging from 85% to 95%.

Matrix Effect: No significant matrix effect was observed, indicating that the sample preparation method effectively removed interfering substances from the plasma.

Quantitative Data Summary
ParameterResultAcceptance Criteria (FDA)
Linearity (r²) > 0.99≥ 0.99
Range 10 - 1200 pg/mL-
LLOQ 10 pg/mLSignal-to-Noise ≥ 5
Intra-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 10.2%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%RE) -7.8% to 9.5%± 15% (± 20% for LLOQ)
Inter-day Accuracy (%RE) -9.1% to 11.3%± 15% (± 20% for LLOQ)
Extraction Recovery 88.2% - 93.5%Consistent and reproducible
Matrix Factor 0.98 - 1.04IS-normalized MF CV ≤ 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (21-Dehydro Budesonide-d8) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 0.1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition and Processing lcms->data

Caption: Experimental workflow for the high-throughput analysis of budesonide.

logical_relationship cluster_method Analytical Method cluster_quantification Quantification budesonide Budesonide (Analyte) lc LC Separation (C18 Column) budesonide->lc is 21-Dehydro Budesonide-d8 (Internal Standard) is->lc msms MS/MS Detection (MRM Mode) lc->msms peak_area_ratio Peak Area Ratio (Analyte/IS) msms->peak_area_ratio cal_curve Calibration Curve peak_area_ratio->cal_curve concentration Budesonide Concentration cal_curve->concentration

Caption: Logical relationship for the quantification of budesonide.

Conclusion

This application note presents a validated high-throughput LC-MS/MS method for the quantification of budesonide in human plasma. The method is sensitive, specific, accurate, and precise, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring. The simple and rapid sample preparation procedure allows for the efficient analysis of a large number of samples, which is a significant advantage in a drug development setting.

References

Application of 21-Dehydro Budesonide-d8-1 in Pediatric Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the use of 21-Dehydro Budesonide-d8-1 as an internal standard in pediatric pharmacokinetic (PK) studies of budesonide. The information is compiled to guide researchers in designing and executing robust bioanalytical assays for quantifying budesonide in pediatric biological matrices.

Application Notes

Introduction to this compound

21-Dehydro Budesonide is a known impurity and primary metabolite of budesonide, a potent glucocorticoid widely used in the treatment of asthma, eosinophilic esophagitis, and Crohn's disease in pediatric populations[1][2][3][4]. This compound is a deuterated analog of this metabolite. The incorporation of eight deuterium atoms (-d8) results in a chemically identical molecule with a higher mass-to-charge ratio. This key feature makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Use in Pediatric Pharmacokinetic Studies

Pharmacokinetic studies in children are essential for determining appropriate dosing regimens and ensuring the safety and efficacy of medications like budesonide[5][6][7]. These studies often involve the collection of small volume biological samples, necessitating highly sensitive and accurate analytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for several reasons[1]:

  • Correction for Matrix Effects: Biological samples from pediatric populations can exhibit significant variability. The internal standard co-elutes with the analyte (budesonide) and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, extraction efficiency, and instrument response, the internal standard significantly enhances the precision and accuracy of the quantification.

  • Increased Sensitivity: The use of an internal standard can help to improve the signal-to-noise ratio, leading to lower limits of quantification, which is crucial when dealing with low drug concentrations often observed in pediatric PK studies.

Chemical Properties

PropertyValue
Chemical Name (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al-d8
Synonyms 21-Dehydro Budesonide-d8, Budesonide Aldehyde Impurity-d8
Molecular Formula C₂₅H₂₄D₈O₆
Molecular Weight ~436.57 g/mol
Appearance Typically a solid
Storage -20°C is recommended for long-term stability[8]

Experimental Protocol: Quantification of Budesonide in Pediatric Plasma using LC-MS/MS

This protocol outlines a representative method for the analysis of budesonide in pediatric plasma samples using this compound as an internal standard.

1. Materials and Reagents

  • Budesonide reference standard

  • This compound (Internal Standard)

  • Human plasma (pediatric, drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

  • Budesonide Stock Solution (1 mg/mL): Accurately weigh and dissolve budesonide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Budesonide Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Solid Phase Extraction)

  • Sample Thawing: Thaw pediatric plasma samples, calibration standards, and QC samples on ice.

  • Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution to all samples except for the blank.

  • Vortexing: Vortex each tube for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions (Positive ESI Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Budesonide 431.2323.215
This compound (IS) 437.2329.215

Note: These MS/MS parameters are illustrative and should be optimized for the specific instrument used.

5. Data Analysis and Pharmacokinetic Parameter Calculation

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Budesonide/Internal Standard) against the concentration of the calibration standards. Determine the concentration of budesonide in the pediatric plasma samples by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Analysis: Use non-compartmental methods to calculate key pharmacokinetic parameters from the concentration-time data.[5]

Summary of Pediatric Budesonide Pharmacokinetic Parameters (Literature Values)

The following table summarizes representative pharmacokinetic parameters of budesonide from studies in pediatric populations with different clinical conditions. These values can serve as a reference for expected ranges in future studies.

FormulationPopulation (Age)ConditionCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Reference
Oral Suspension2-18 yearsEosinophilic Esophagitis0.4 - 2.5~1.01.1 - 8.93.3 - 3.5[5][7]
Oral5-15 yearsCrohn's Disease1.8 ± 1.2-7.7 ± 5.1-[6][9]
Inhaled3-6 yearsAsthma---2.3[10]
Inhaled6-15 yearsAsthma---~1.5[11]

Visualizations

Pediatric_PK_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase drug_admin Drug Administration to Pediatric Patient sample_collection Timed Blood Sample Collection drug_admin->sample_collection Pharmacokinetic Timepoints sample_processing Plasma Separation and Storage sample_collection->sample_processing is_spiking Spiking with 21-Dehydro Budesonide-d8-1 (IS) sample_processing->is_spiking Plasma Aliquot spe Solid Phase Extraction (SPE) is_spiking->spe lcms_analysis LC-MS/MS Analysis spe->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing Raw Data pk_analysis Pharmacokinetic Parameter Calculation data_processing->pk_analysis reporting Reporting and Interpretation pk_analysis->reporting

Caption: Experimental workflow for a pediatric pharmacokinetic study.

Signaling_Pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Budesonide Budesonide (Analyte) SamplePrep Sample Preparation (SPE) Budesonide->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MS Mass Spectrometry (Detection) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship for internal standard quantification.

References

Quantification of Budesonide Metabolites in Urine using 21-Dehydro Budesonide-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] Monitoring its metabolic fate is crucial for both clinical and doping control purposes.[1][4] When administered, budesonide is extensively metabolized in the body, with the resulting metabolites being excreted in the urine.[1][3][4] The primary route of metabolism involves hydroxylation, leading to the formation of several metabolites, with 16α-hydroxyprednisolone and 6β-hydroxybudesonide being two of the most significant.[1][4] In fact, 16α-hydroxyprednisolone is considered the main metabolite of budesonide.[1][3]

This application note details a robust and sensitive method for the quantification of budesonide and its major metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a deuterated internal standard, 21-Dehydro Budesonide-d8, to ensure high accuracy and precision in quantification.[5] Sample preparation can be performed using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove matrix interferences.

Analytes

  • Budesonide

  • 16α-hydroxyprednisolone (Main metabolite)

  • 6β-hydroxybudesonide

  • 16α-hydroxyprednisone

  • 23-hydroxybudesonide

Internal Standard

  • 21-Dehydro Budesonide-d8

Principle

Urine samples are first subjected to an extraction procedure (SPE or LLE) to isolate the analytes of interest and the internal standard from the complex urinary matrix. The purified extracts are then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity.

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of budesonide and its major metabolite, 16α-hydroxyprednisolone, in urine.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Reference
Budesonide0.5 - 100.50.8 - 16.4[6][7]
16α-hydroxyprednisolone5 - 10052.2 - 3.5[6][7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the solid-phase extraction of budesonide and its metabolites from urine.

Materials:

  • SPE Cartridges: Mixed-mode polymeric strong anion exchange or similar

  • Urine sample

  • 21-Dehydro Budesonide-d8 internal standard solution

  • Methanol

  • Water, LC-MS grade

  • Acetic Acid, 100 mM

  • Ammonium Hydroxide

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard solution (21-Dehydro Budesonide-d8). Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 100 mM Acetic Acid, followed by 1 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge under a stream of nitrogen for 5 minutes.

  • Elution: Elute the analytes and internal standard from the cartridge with 2 x 0.5 mL of a freshly prepared solution of methanol/ammonium hydroxide (98:2, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes an alternative liquid-liquid extraction method for the purification of budesonide and its metabolites from urine.[6][7]

Materials:

  • Urine sample

  • 21-Dehydro Budesonide-d8 internal standard solution

  • Ethyl acetate

  • Sodium Hydroxide solution (for alkaline conditions)

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard solution (21-Dehydro Budesonide-d8).

  • Alkalinization: Adjust the pH of the urine sample to alkaline conditions using a sodium hydroxide solution.

  • Extraction: Add 5 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix. The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min[8]

  • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to the initial conditions for column re-equilibration.[1][8]

  • Injection Volume: 10 µL[1]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions: The following table lists the precursor and product ions for the targeted analytes.[9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Budesonide431.2323.24015
16α-hydroxyprednisolone377.2331.23015
6β-hydroxybudesonide447.2429.24015
16α-hydroxyprednisone375.2161.14030
23-hydroxybudesonide447.2323.24015
21-Dehydro Budesonide-d8User to determineUser to determineUser to determineUser to determine

Note: The SRM transition for 21-Dehydro Budesonide-d8 needs to be determined empirically by infusing a standard solution of the internal standard into the mass spectrometer.

Visualizations

Budesonide_Metabolism Budesonide Budesonide Met1 6β-hydroxybudesonide Budesonide->Met1 Hydroxylation Met2 16α-hydroxyprednisolone (Main Metabolite) Budesonide->Met2 Hydroxylation Met4 23-hydroxybudesonide Budesonide->Met4 Hydroxylation Met3 16α-hydroxyprednisone Met2->Met3 Oxidation

Caption: Major metabolic pathways of Budesonide.

SPE_Workflow cluster_sample_prep Sample Preparation (SPE) Sample Urine Sample + Internal Standard Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Acetic Acid, Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Methanol/NH4OH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

LLE_Workflow cluster_sample_prep Sample Preparation (LLE) Sample Urine Sample + Internal Standard Alkalinize Alkalinize Sample Sample->Alkalinize Extract Extract with Ethyl Acetate Alkalinize->Extract Separate Separate Phases (Centrifuge) Extract->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Application Notes and Protocols for 21-Dehydro Budesonide-d8-1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of a stock solution of 21-Dehydro Budesonide-d8-1. This deuterated analog of a Budesonide impurity is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of Budesonide and its related substances in various biological and pharmaceutical matrices. Adherence to this protocol is crucial for ensuring the accuracy, precision, and reliability of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the proper handling and preparation of the stock solution.

PropertyValueReference
Chemical Name (11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al[1][2]
Molecular Formula C₂₅H₂₄D₈O₆[1][3][4]
Molecular Weight 436.57 g/mol [1][3][4]
Appearance White to Light Yellow Solid[5]
Solubility Slightly soluble in DMSO and Methanol.[5]
Stability Hygroscopic. Stable under recommended storage conditions.[5][6][7]
Storage Temperature -20°C, under an inert atmosphere.[5][8]

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling this compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all waste materials, including empty vials, used pipette tips, and solvent waste, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol. The concentration can be adjusted as per specific experimental requirements.

4.1. Materials and Equipment

  • This compound (neat solid)

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional, for initial solubilization)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Amber glass vials with PTFE-lined screw caps for storage

  • Vortex mixer

  • Ultrasonic bath

4.2. Procedure

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture, as the compound is hygroscopic[5][6].

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. Transfer the weighed solid into a clean, appropriately sized volumetric flask.

  • Solubilization:

    • Add a small volume of the chosen solvent (e.g., methanol) to the volumetric flask, approximately 50-70% of the final volume.

    • If solubility is a concern, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with methanol. However, ensure the final concentration of DMSO is compatible with the intended analytical method.

  • Dissolution: Cap the flask and gently swirl to dissolve the solid. Use a vortex mixer for a few seconds to ensure thorough mixing. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Dilution to Final Volume: Once the solid is completely dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Transfer the stock solution into amber glass vials to protect it from light.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the stock solution at -20°C[5][8].

Quality Control

  • Purity Check: The purity of the stock solution should be verified, especially for long-term use. This can be done by injecting a sample into an LC-MS or HPLC-UV system and checking for any degradation products or impurities.

  • Concentration Verification: The concentration of the stock solution can be verified by comparing its response to a freshly prepared standard of a known concentration.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Accurately Weigh This compound equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (e.g., Methanol) transfer->add_solvent dissolve Dissolve Solid (Vortex/Sonicate) add_solvent->dissolve dilute Dilute to Final Volume dissolve->dilute homogenize Homogenize Solution (Invert Flask) dilute->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at -20°C aliquot->store end End store->end

Workflow for preparing the stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 21-Dehydro Budesonide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 21-Dehydro Budesonide-d8 to mitigate matrix effects in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of corticosteroids like budesonide?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix, such as plasma, urine, or tissue.[1] These endogenous components, including phospholipids, salts, and proteins, can either suppress or enhance the ionization of the target analyte and its internal standard in the mass spectrometer's ion source.[2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[1][3] Ion suppression is the more common phenomenon observed in these analyses.[2]

Q2: What is 21-Dehydro Budesonide-d8 and how is it used in LC-MS/MS analysis?

A2: 21-Dehydro Budesonide is a primary degradation product and impurity of the corticosteroid Budesonide.[4] 21-Dehydro Budesonide-d8 is the stable isotope-labeled (deuterated) version of this compound. In LC-MS/MS analysis, it can be used as an internal standard (IS). An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples (calibrators, quality controls, and unknowns) to correct for variability during sample preparation and analysis.[5]

Q3: Why use a stable isotope-labeled internal standard (SIL-IS) like 21-Dehydro Budesonide-d8?

A3: A stable isotope-labeled internal standard is the preferred choice for quantitative LC-MS/MS analysis.[6] Because a SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences the same degree of matrix-induced ionization suppression or enhancement.[2][5] This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the IS signal variability effectively normalizes the analyte signal variability.[7]

Q4: When would I choose 21-Dehydro Budesonide-d8 over the more common Budesonide-d8 as an internal standard?

A4: While Budesonide-d8 is the most common and often ideal internal standard for budesonide analysis due to its identical structure, 21-Dehydro Budesonide-d8 may be considered in specific scenarios:

  • Simultaneous Analysis: If your assay requires the simultaneous quantification of both budesonide and its degradation product, 21-Dehydro Budesonide, using the deuterated form of the metabolite as an internal standard for the metabolite itself is a valid approach.

  • Commercial Availability: In some instances, the availability or cost of a particular SIL-IS may influence the choice.

  • Investigative Studies: When studying the metabolic or degradation pathways of budesonide, using the labeled metabolite can be advantageous.

It is crucial to validate that 21-Dehydro Budesonide-d8 effectively tracks the analyte of interest (e.g., budesonide) during method development if it is used as a surrogate IS.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte/IS peak area ratios across a run. Severe or differential matrix effects between samples.1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components, particularly phospholipids.[1] 2. Modify Chromatography: Adjust the LC gradient or change the column chemistry to better separate the analyte and IS from the regions of ion suppression.[8] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1]
Low signal intensity for both analyte and 21-Dehydro Budesonide-d8 in matrix samples compared to neat solutions. Significant ion suppression is occurring.1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression. 2. Check for Co-elution with Phospholipids: Monitor for characteristic phospholipid MRM transitions (e.g., 184 -> 184) to see if they co-elute with your analytes. If so, adjust chromatography to separate them. 3. Optimize Ion Source Parameters: Re-optimize source temperature, gas flows, and spray voltage to improve desolvation and ionization efficiency.
Poor accuracy and precision in quality control (QC) samples. The internal standard is not adequately compensating for matrix effects. This can happen if the analyte and IS do not co-elute perfectly or are affected differently by the matrix.1. Verify Co-elution: Ensure that the retention times of the analyte and 21-Dehydro Budesonide-d8 are as close as possible. 2. Evaluate Multiple Matrix Lots: Assess matrix effects in at least six different lots of the biological matrix to check for lot-to-lot variability.[2] 3. Consider an Alternative IS: If issues persist, the use of a SIL-IS that is structurally identical to the primary analyte (e.g., Budesonide-d8 for Budesonide analysis) is recommended.[6]
Retention time shifting. Column degradation, changes in mobile phase composition, or system contamination.1. Equilibrate the System: Ensure the LC system is fully equilibrated before starting the analytical run. 2. Prepare Fresh Mobile Phase: Instability or incorrect preparation of the mobile phase can cause shifts. 3. Use a Guard Column: A guard column can protect the analytical column from contaminants.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare your corticosteroid standards in a clean solvent (e.g., the final mobile phase composition) at low, medium, and high concentrations.

    • Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the corticosteroid standards to the same final concentrations as in Set A.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of < 1 indicates ion suppression.

    • An MF of > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculation of IS-Normalized Matrix Factor:

    • MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • This calculation demonstrates how well the internal standard compensates for the matrix effect. The value should be close to 1.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Corticosteroids in Human Plasma

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • To a 200 µL aliquot of plasma, add 20 µL of the working internal standard solution (e.g., 21-Dehydro Budesonide-d8 in methanol).

    • Vortex mix for 15 seconds.

    • Add 200 µL of water and vortex again.[2][9]

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode polymeric sorbent) by passing 1 mL of methanol followed by 1 mL of water.[2][9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[2]

  • Elution:

    • Elute the analytes from the cartridge with 1 mL of methanol or another suitable organic solvent.[1][2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

    • Vortex and transfer to an autosampler vial for injection.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Budesonide Analysis

Note: These are example parameters and require optimization on your specific instrument.

ParameterSetting
LC Column C18, 2.1 x 50 mm, < 3 µm
Mobile Phase A Water with 0.1% Formic Acid or 2.5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 15 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS System Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Example MRM Transitions Budesonide: 431.3 -> 323.2[10]Budesonide-d8: 439.3 -> 323.2[10]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample Add_IS Add 21-Dehydro Budesonide-d8 (IS) Start->Add_IS Pretreat Dilute & Vortex Add_IS->Pretreat SPE Solid-Phase Extraction (Load, Wash, Elute) Pretreat->SPE Dry_Recon Evaporate & Reconstitute SPE->Dry_Recon Inject Inject into LC-MS/MS Dry_Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Final_Result Final_Result Quantify->Final_Result Final Concentration

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Real Condition (Ion Suppression) Analyte1 Analyte Signal Ratio1 Analyte/IS Ratio (Constant) Analyte1->Ratio1 Suppression Matrix Effect (Ion Suppression) Analyte1->Suppression affects IS1 IS Signal IS1->Ratio1 IS1->Suppression affects Ratio2 Analyte/IS Ratio (Remains Constant) Ratio1->Ratio2 Ideally Equals Analyte2 Analyte Signal (Suppressed) Analyte2->Ratio2 IS2 IS Signal (Suppressed) IS2->Ratio2 Suppression->Analyte2 Suppression->IS2

Caption: How a co-eluting internal standard corrects for matrix effects.

References

improving peak shape and resolution for 21-Dehydro Budesonide-d8-1 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 21-Dehydro Budesonide-d8-1 and related compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved peak shape and resolution.

Troubleshooting Guides

This section addresses common chromatographic issues encountered during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half. A USP Tailing Factor (Tf) greater than 1.2 is generally indicative of significant tailing.[1]

Potential Causes & Solutions

Cause Recommended Solution
Secondary Silanol Interactions Basic analytes can interact with acidic residual silanol groups on the silica stationary phase, a primary cause of tailing.[2][3] • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an acidifier like formic acid or a phosphate buffer to suppress the ionization of silanol groups.[1][2] • Use End-Capped Columns: Employ high-purity, end-capped C18 or C8 columns where residual silanols are chemically bonded to reduce their activity.[3][4] • Alternative Stationary Phases: Consider columns with polar-embedded groups or charged surfaces which can shield silanol interactions.[5]
Column Overload Injecting too much sample mass can lead to peak distortion.[1] • Reduce Injection Volume/Concentration: Systematically decrease the amount of analyte loaded onto the column by diluting the sample or reducing the injection volume.[1]
Injection Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the mobile phase causes peak distortion.[1] • Match Solvents: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1][6]
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1] • Use a Guard Column: Protect the analytical column from contaminants by installing a guard column with a matching stationary phase.[7] • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase) to remove contaminants.[1] If performance doesn't improve, the column may need replacement.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[4][7] • Optimize Tubing: Use shorter tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector.[1] • Check Fittings: Ensure all fittings are properly connected to avoid dead volume.[1]

Troubleshooting Workflow for Peak Shape

start Poor Peak Shape Observed (Tailing, Broadening) check_all_peaks Does it affect all peaks? start->check_all_peaks extra_column_effects Check for Extra-Column Effects (Tubing, Fittings, Flow Cell) check_all_peaks->extra_column_effects Yes chemical_interactions Suspect Chemical Interactions check_all_peaks->chemical_interactions No yes_path Yes check_column_health Check Column Health (Void, Blocked Frit) extra_column_effects->check_column_health flush_replace Backflush or Replace Column/Frit check_column_health->flush_replace solved Problem Solved flush_replace->solved no_path No check_ph Is Mobile Phase pH > 2 units from pKa? chemical_interactions->check_ph adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_ph->adjust_ph Yes check_overload Check for Sample Overload check_ph->check_overload No adjust_ph->solved reduce_load Reduce Concentration or Injection Volume check_overload->reduce_load Yes check_column_type Is Column End-Capped? check_overload->check_column_type No reduce_load->solved use_endcapped Switch to End-Capped or Polar-Embedded Column check_column_type->use_endcapped No check_column_type->solved Yes use_endcapped->solved

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Poor Resolution

Resolution (Rs) is the measure of separation between two adjacent peaks. A value of Rs ≥ 1.5 indicates baseline separation. Poor resolution can compromise the accuracy of quantification.[8]

Potential Causes & Solutions

Cause Recommended Solution
Insufficient Chromatographic Selectivity The analyte and interfering peaks have very similar interactions with the stationary and mobile phases.[5] • Modify Mobile Phase Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Decreasing the organic content generally increases retention and can improve resolution for closely eluting peaks.[9] • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents provide different selectivities and can alter the elution order of compounds.[5] • Change Stationary Phase: The most powerful way to alter selectivity is to change the column chemistry. If a C18 column provides insufficient resolution, consider a Phenyl-Hexyl or a polar-embedded phase column.[5][8]
Low Column Efficiency The column is not generating sharp, narrow peaks, leading to peak overlap. • Use High-Efficiency Columns: Employ columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) to generate sharper peaks.[4] • Increase Column Length: Doubling the column length can increase resolution by a factor of ~1.4.[8] • Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, though it will increase analysis time.[8]
Inappropriate Mobile Phase pH The pH can affect the ionization state of analytes, altering their retention and selectivity.[8] • Adjust pH: Systematically adjust the mobile phase pH. For acidic or basic compounds, operating at a pH where they are in a single ionic form often improves peak shape and separation.[10]
Elevated Temperature Temperature affects mobile phase viscosity and mass transfer kinetics.[10] • Optimize Column Temperature: Increasing the temperature can sometimes improve efficiency and alter selectivity. However, it may also decrease retention. Use a column oven for consistent and reproducible results.

Key Factors Influencing HPLC Resolution

cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions Resolution Resolution (Rs) Organic_Modifier Organic Modifier (% and Type) Resolution->Organic_Modifier pH_Buffer pH and Buffer Resolution->pH_Buffer Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Resolution->Stationary_Phase Dimensions Length & Particle Size Resolution->Dimensions Flow_Rate Flow Rate Resolution->Flow_Rate Temperature Temperature Resolution->Temperature

Caption: Key factors influencing HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: A high-purity, end-capped reversed-phase C18 column is the most common and effective choice for the analysis of budesonide and its related compounds.[11][12] These columns provide good retention and selectivity for corticosteroids. For methods requiring different selectivity to resolve challenging impurities, consider a Phenyl-Hexyl or a polar-embedded stationary phase.[5] Using columns with smaller particle sizes (e.g., <3 µm) can significantly enhance efficiency and resolution.

Q2: How should I optimize the mobile phase to improve the separation of this compound from its related substances?

A2: Mobile phase optimization is critical for achieving good resolution.[10]

  • Organic Modifier Ratio: Start with a mobile phase of acetonitrile and water (or a buffer) and perform a gradient elution to determine the approximate elution composition. Then, optimize the gradient slope or switch to an isocratic method around that composition.

  • Organic Modifier Type: If resolution is poor with acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity between closely related steroid structures.[5]

  • Mobile Phase pH: Since this compound is largely neutral, pH may have a less direct effect on its retention. However, controlling the pH at a low level (e.g., 2.5-3.5 with 0.1% formic acid or a phosphate buffer) is highly recommended to suppress silanol activity on the column, which is a major cause of peak tailing for many compounds.[1][2] This leads to sharper, more symmetrical peaks and better overall resolution.

Q3: My peak for this compound is split or shouldered. What could be the cause?

A3: A split or shouldered peak can indicate several issues:

  • Co-eluting Impurity: The shoulder may be an unresolved impurity. To confirm this, try changing the selectivity of your method by altering the mobile phase organic solvent (e.g., from acetonitrile to methanol) or changing to a column with a different stationary phase (e.g., Phenyl-Hexyl).[3][5]

  • Column Inlet Problem: A partially blocked column inlet frit or a void at the top of the column bed can distort the sample band, causing peak splitting.[13] Try back-flushing the column. If this doesn't work, the column may need to be replaced.[13]

  • Injection Solvent Effect: Injecting in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to a split peak. Ensure your sample solvent is as close in composition to the mobile phase as possible.

Experimental Protocols & Data

Example HPLC Method Protocol

This protocol is a general starting point for the analysis of budesonide-related compounds and should be optimized for your specific application.

Parameter Condition Rationale
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and efficiency for corticosteroids.
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate, pH 3.2Acidic pH suppresses silanol interactions, improving peak shape.[2][11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[14]
Gradient 40% B to 80% B over 15 minutesA gradient is often necessary to elute all compounds of interest with good peak shape.[5][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 244 nmBudesonide and related compounds have a strong UV absorbance around this wavelength.[11][16]
Injection Volume 10 µLShould be minimized to prevent column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (e.g., 50:50)Ensures compatibility with the mobile phase and good peak shape.[1]
Mobile Phase Comparison Data

The choice of mobile phase significantly impacts selectivity and resolution. The following table summarizes various mobile phases used in the analysis of budesonide from published methods.

Aqueous Phase Organic Phase Ratio (v/v) Reference
WaterMethanol20:80[12]
Monobasic potassium phosphate (pH 3.2)Acetonitrile45:55[11]
0.1% Formic acid in waterMethanolGradient[5]
WaterAcetonitrile:Methanol:Isopropanol (50:17:33)Gradient[15]
Formic acidAcetonitrile:Methanol25:10:65[17]

References

Technical Support Center: Troubleshooting Poor Recovery of 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sample extraction of 21-Dehydro Budesonide-d8-1. Below you will find frequently asked questions and a detailed troubleshooting guide to help you identify and resolve issues leading to poor recovery of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 21-Dehydro Budesonide, which is a known impurity and degradation product of the corticosteroid Budesonide.[1] As a deuterated internal standard, it is chemically almost identical to the non-deuterated analyte, 21-Dehydro Budesonide. This similarity allows it to mimic the analyte's behavior during sample extraction and analysis, helping to correct for variations in recovery and instrument response.[2]

Q2: I am observing consistently low recovery of this compound. What are the most common causes?

Poor recovery of this compound can stem from several factors during sample extraction. The most frequent issues include:

  • Suboptimal pH: The stability of corticosteroids can be pH-dependent. Extreme acidic or alkaline conditions may lead to degradation.[3][4]

  • Inappropriate SPE Sorbent: The choice of solid-phase extraction (SPE) sorbent is critical. Using a sorbent that does not adequately retain the analyte can lead to its loss during sample loading and washing steps.

  • Incorrect Elution Solvent: The solvent used to elute the analyte from the SPE cartridge may not be strong enough to overcome the interactions between the analyte and the sorbent.

  • Analyte Degradation: 21-Dehydro Budesonide has a reactive aldehyde group that can be susceptible to oxidation, particularly under alkaline conditions.[1]

  • Differential Matrix Effects: The internal standard and the analyte may experience different levels of ion suppression or enhancement from components in the sample matrix, leading to inaccurate quantification.

Q3: Can the deuterated internal standard itself be the source of the problem?

Yes, several issues can be related to the deuterated internal standard:

  • Isotopic Exchange: While less common for deuterium labels on carbon atoms, there is a possibility of exchange with protons from the solvent or matrix, especially under harsh pH conditions.

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] If this separation is significant, it can lead to differential matrix effects.

  • Purity of the Standard: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate results.

Troubleshooting Guide for Poor Recovery

This guide provides a systematic approach to identifying and resolving the cause of poor recovery of this compound.

Table 1: Troubleshooting Poor Recovery of this compound
Potential Problem Possible Cause Recommended Solution
Analyte Loss During SPE Loading/Washing The SPE sorbent is not retaining the analyte effectively.- Ensure the C18 or polymer-based (e.g., HLB) SPE cartridge is appropriate for corticosteroids.[6] - Condition the cartridge properly according to the manufacturer's instructions. - Adjust the sample pH to be neutral or slightly acidic to maximize retention on a reverse-phase sorbent.
Incomplete Elution from SPE Cartridge The elution solvent is not strong enough to desorb the analyte from the sorbent.- Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution mixture. - Consider using a stronger elution solvent like isopropanol or a mixture of solvents. - Ensure the elution volume is sufficient to completely elute the analyte.
Analyte Degradation The aldehyde group of 21-Dehydro Budesonide is susceptible to oxidation, especially in alkaline conditions.[1] Corticosteroids can also be unstable in strongly acidic environments.[3][4]- Maintain a neutral or slightly acidic pH throughout the extraction process. - Avoid prolonged exposure to strong acids or bases. - Process samples promptly and store extracts at low temperatures.
Differential Matrix Effects The analyte and internal standard are affected differently by matrix components, leading to inaccurate quantification.- Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.[5] - Evaluate matrix effects by comparing the response in neat solvent versus post-extraction spiked matrix. - Consider a more rigorous sample cleanup or a different extraction technique (e.g., liquid-liquid extraction).
Issues with the Deuterated Internal Standard Isotopic exchange, impurities in the standard, or significant chromatographic shifts.- Verify the purity of the deuterated standard. - Assess for isotopic exchange by incubating the standard in the sample matrix under extraction conditions and monitoring for an increase in the unlabeled analyte signal. - If a significant chromatographic shift is observed, adjust the mobile phase composition or gradient to improve co-elution.

Experimental Protocol: Solid-Phase Extraction (SPE) for Corticosteroids

This protocol provides a general methodology for the extraction of corticosteroids from a biological matrix (e.g., plasma) and can be adapted for this compound.

Materials:

  • SPE Cartridges: C18 or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent.[6]

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample Pre-treatment Solution: e.g., 2% Formic Acid in water

  • Wash Solution: e.g., 10% Methanol in water

  • Elution Solvent: e.g., 90:10 Methanol/Water or Acetonitrile

  • Nitrogen evaporator

  • Reconstitution Solvent: Mobile phase or a compatible solvent mixture

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add the deuterated internal standard (this compound).

    • Add 500 µL of the sample pre-treatment solution and vortex to mix. This step helps to precipitate proteins and adjust the pH.

    • Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of the wash solution to remove any interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

TroubleshootingWorkflow start Poor Recovery of This compound check_spe Review SPE Protocol start->check_spe check_is Investigate Internal Standard Issues start->check_is check_stability Assess Analyte Stability start->check_stability spe_retention Analyte Loss During Loading/Washing? check_spe->spe_retention is_purity Check IS Purity check_is->is_purity stability_ph pH-related Degradation? check_stability->stability_ph spe_elution Incomplete Elution? spe_retention->spe_elution No optimize_retention Optimize SPE Retention: - Check sorbent type - Adjust sample pH spe_retention->optimize_retention Yes optimize_elution Optimize Elution: - Increase solvent strength - Increase elution volume spe_elution->optimize_elution Yes solution Recovery Improved spe_elution->solution No, consider other issues optimize_retention->solution optimize_elution->solution stability_oxidation Oxidative Degradation? stability_ph->stability_oxidation No adjust_ph Adjust pH to Neutral or Slightly Acidic stability_ph->adjust_ph Yes minimize_oxidation Minimize Exposure to Oxidizing Agents/Conditions stability_oxidation->minimize_oxidation Yes stability_oxidation->solution No, consider other issues adjust_ph->solution minimize_oxidation->solution is_coelution Verify Co-elution with Analyte is_purity->is_coelution is_coelution->solution

Troubleshooting workflow for poor recovery.

References

Technical Support Center: Troubleshooting Ion Suppression for Budesonide and its Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression issues encountered during the LC-MS/MS analysis of budesonide and its stable isotope-labeled (SIL) internal standard, 21-Dehydro Budesonide-d8-1.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for budesonide analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte (budesonide) is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] Corticosteroids like budesonide are particularly susceptible to ion suppression from endogenous matrix components such as phospholipids and salts.

Q2: My budesonide peak area is low and variable. How can I confirm if this is due to ion suppression?

A2: Low and inconsistent peak areas are classic indicators of ion suppression. To confirm this, a post-column infusion experiment is the most definitive method. This involves infusing a constant flow of a budesonide standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte confirms the presence of co-eluting, suppressing agents.[2]

Q3: What are the most common sources of ion suppression in budesonide analysis?

A3: The primary sources of ion suppression are endogenous components from the biological matrix that are not adequately removed during sample preparation. For complex matrices like plasma, these include:

  • Phospholipids: Highly abundant in plasma and known to cause significant ion suppression.

  • Salts and buffers: Can alter the droplet formation and evaporation process in the ion source.

  • Other endogenous molecules: Cholesterol, fatty acids, and other small molecules can compete for ionization.

Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?

A4: A SIL-IS is the most effective way to compensate for ion suppression. Since the SIL-IS is structurally almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to more accurate and precise quantification. The principles discussed here for troubleshooting ion suppression are applicable to this compound and other deuterated budesonide standards like budesonide-d8.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for budesonide and this compound.

Step 1: Identify the Presence and Region of Ion Suppression

The first step is to confirm that ion suppression is occurring and to identify the retention time window where it is most severe.

Experiment: Post-Column Infusion This experiment helps to visualize the regions in your chromatogram where matrix components are causing suppression.

Experimental Protocols

Detailed Protocol 1: Post-Column Infusion Experiment

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of budesonide (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Reagent blank (mobile phase)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of a T-connector.

    • Connect the syringe pump containing the budesonide standard solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Infusion: Begin infusing the budesonide standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Acquisition: Start acquiring data on the mass spectrometer, monitoring the MRM transition for budesonide. You should observe a stable, elevated baseline signal.

  • Injection 1 (Reagent Blank): Inject a reagent blank (mobile phase) onto the LC column and run your typical chromatographic gradient. The baseline should remain relatively stable, although slight changes may occur due to the gradient.

  • Injection 2 (Blank Matrix Extract): Inject the blank matrix extract. Any significant drop in the stable baseline indicates a region of ion suppression.

  • Analysis: Compare the chromatograms from the reagent blank and the matrix extract injections. The retention times where the signal drops in the matrix extract injection correspond to the elution of interfering components.

Step 2: Mitigate Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to reduce its impact. The choice of strategy will depend on the severity of the suppression and the resources available.

Troubleshooting_Workflow Start Ion Suppression Suspected Confirm Perform Post-Column Infusion Experiment Start->Confirm Suppression_Confirmed Ion Suppression Confirmed? Confirm->Suppression_Confirmed Optimize_Sample_Prep Optimize Sample Preparation Suppression_Confirmed->Optimize_Sample_Prep Yes End Suppression Mitigated Suppression_Confirmed->End No Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Conditions Optimize_Chroma->Optimize_MS Optimize_MS->End

Caption: A workflow for systematically troubleshooting ion suppression.

Strategy 1: Optimize Sample Preparation

A robust sample preparation method is the most effective way to remove interfering matrix components before they enter the LC-MS/MS system.

Comparison of Sample Preparation Techniques for Budesonide

TechniquePrincipleTypical RecoveryMatrix Effect Mitigation
Protein Precipitation (PPT) Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile).>90%Poor: Does not effectively remove phospholipids or salts.
Liquid-Liquid Extraction (LLE) Budesonide is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous layer.70-90%Good: Removes many polar interferences and some phospholipids.
Solid-Phase Extraction (SPE) Budesonide is retained on a solid sorbent while interferences are washed away.>85%Excellent: Highly effective at removing phospholipids, salts, and other interferences.[3]

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used. Data is compiled from multiple sources.

Detailed Protocol 2: Solid-Phase Extraction (SPE) for Budesonide in Plasma

Objective: To extract budesonide from plasma while minimizing matrix components that cause ion suppression.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Human plasma sample

  • Internal standard solution (this compound)

  • Methanol

  • Water

  • 5% Methanol in water (Wash solution)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Add 200 µL of water and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute budesonide and the internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the reconstitution solution for LC-MS/MS analysis.

Strategy 2: Optimize Chromatographic Conditions

If ion suppression still persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic parameters to separate budesonide from the interfering peaks.

Chroma_Optimization Start Persistent Ion Suppression Modify_Gradient Modify Gradient Profile (e.g., make it shallower) Start->Modify_Gradient Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Start->Change_Column Adjust_Mobile_Phase Adjust Mobile Phase (e.g., different organic solvent or additive) Start->Adjust_Mobile_Phase End Improved Separation Modify_Gradient->End Change_Column->End Adjust_Mobile_Phase->End

Caption: Decision tree for optimizing chromatographic conditions.

Key Chromatographic Adjustments:

  • Modify the Gradient: A shallower gradient can improve the resolution between budesonide and co-eluting matrix components.

  • Change the Column Chemistry: If a C18 column is being used, switching to a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) can alter the selectivity and elution order of compounds, potentially moving budesonide away from the suppression zone.

  • Adjust Mobile Phase Additives: The type and concentration of mobile phase additives can influence ionization efficiency. For positive ion mode, formic acid or ammonium formate are common choices that can enhance the protonation of budesonide.

Strategy 3: Optimize Mass Spectrometry Conditions

In some cases, changing the ionization technique can significantly reduce ion suppression.

Ionization Technique Comparison

Ionization TechniquePrincipleSusceptibility to Ion Suppression
Electrospray Ionization (ESI) Ionization occurs in the liquid phase from charged droplets.High: Prone to competition for charge and surface activity effects.
Atmospheric Pressure Chemical Ionization (APCI) Ionization occurs in the gas phase through chemical reactions.Low to Moderate: Generally less affected by matrix components than ESI.[4]

If your instrument has the capability, switching from ESI to APCI is a viable strategy to mitigate persistent ion suppression for less polar compounds like budesonide.

References

Technical Support Center: 21-Dehydro Budesonide-d8-1 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for 21-Dehydro Budesonide-d8-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

21-Dehydro Budesonide is a primary degradation product and critical impurity of Budesonide, a potent glucocorticoid.[1] this compound is the stable isotope-labeled (deuterated) analogue of this impurity. It is an ideal internal standard (IS) for quantitative assays using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) because it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing accurate correction and improving the precision of quantification.[2]

Q2: What are the typical MRM transitions for 21-Dehydro Budesonide and its d8-labeled internal standard?

While specific transitions for 21-Dehydro Budesonide must be empirically optimized on your instrument, we can predict the precursor ions and suggest starting points for product ions based on the structure and known fragmentation of related corticosteroids like Budesonide.

  • 21-Dehydro Budesonide (Analyte): The monoisotopic mass is approximately 428.22 g/mol .[3][4][5] Therefore, the precursor ion ([M+H]⁺) in positive electrospray ionization (ESI) mode will be m/z 429.2.

  • This compound (Internal Standard): The molecular weight is approximately 436.57 g/mol .[6] The precursor ion ([M+H]⁺) will be m/z 437.6.

For product ions, you should perform a product ion scan on each precursor. Common losses for corticosteroids include the loss of water and fragmentation around the acetal group. Based on Budesonide fragmentation, promising product ions to investigate would be similar to those of the parent compound.

Q3: I am observing poor peak shape (fronting, tailing, or splitting) for my analyte and/or internal standard. What are the common causes?

Poor peak shape can arise from several factors related to the column, mobile phase, or injection solvent.

  • Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting. A void in the column, which can be caused by the dissolution of silica at a mobile phase pH greater than 7, is another potential cause.

  • Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to peak tailing.

  • Extra-Column Effects: Issues with tubing, fittings, or the detector cell can contribute to peak tailing.

Q4: My analyte and the deuterated internal standard are partially separating chromatographically. Is this a problem?

Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier or later than their non-deuterated counterparts on reversed-phase columns.[7] If the matrix effect (ion suppression or enhancement) is not uniform across the entire peak elution window, even a slight separation can lead to the analyte and the internal standard experiencing different degrees of matrix effects, which will compromise quantitative accuracy.[7] The goal is to have the analyte and internal standard co-elute perfectly.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

  • Suboptimal MS Parameters: The source and compound parameters are not optimized for your specific instrument and conditions.

    • Solution: Systematically optimize all relevant MS parameters. Infuse a standard solution of the analyte and internal standard directly into the mass spectrometer to tune parameters such as capillary voltage, gas flows, and temperatures.

  • Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte and internal standard.

    • Solution 1: Improve sample preparation to remove interfering matrix components. Consider a more rigorous Solid-Phase Extraction (SPE) protocol or a Liquid-Liquid Extraction (LLE) step.

    • Solution 2: Adjust the chromatography to separate the analyte from the suppression zone. A change in the gradient profile or a different column chemistry might be necessary.

  • Incorrect Mobile Phase pH: The pH of the mobile phase may not be optimal for the ionization of your analyte.

    • Solution: For positive ESI mode, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is generally preferred for corticosteroids to promote the formation of [M+H]⁺ ions.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions:

  • Matrix Effects: Significant and variable matrix effects between different samples or batches.

    • Solution: Ensure your internal standard is co-eluting perfectly with your analyte to compensate for these effects.[7] If not, modify your chromatographic method. You can also evaluate different sample cleanup strategies.

  • Analyte or IS Instability: Degradation of the analyte or internal standard in the sample, during preparation, or in the autosampler.

    • Solution: Perform stability studies (e.g., freeze-thaw, bench-top, autosampler stability) to assess the stability of your compounds under various conditions.

  • Carryover: Residual analyte from a high concentration sample affecting the subsequent injection of a low concentration sample.

    • Solution: Optimize the autosampler wash procedure. Use a strong solvent in the wash solution. It may also be necessary to inject a blank sample after high concentration standards or samples.

Issue 3: Crosstalk Between Analyte and Internal Standard MRM Channels

Possible Causes & Solutions:

  • Isotopic Contribution: Natural isotopes of the analyte (e.g., ¹³C) can contribute to the signal in the internal standard's MRM channel, especially if the mass difference between the analyte and IS is small.[8]

    • Solution: Check the purity of your internal standard. If the issue persists, you may need to use a mathematical correction or select a different, less abundant product ion for the internal standard that has less interference.

  • In-source Fragmentation or Gas-Phase Reactions: The analyte may be fragmenting in the ion source, or ions from one transition may not be fully cleared from the collision cell before the next transition is measured.[9]

    • Solution: Modern instruments are designed to minimize this, but you can try increasing the delay time between MRM transitions.[9] Also, ensure that your declustering potential is not set too high, which could cause premature fragmentation.

Quantitative Data Summary

The following tables provide recommended starting parameters for your LC-MS/MS method. These should be optimized for your specific instrument and experimental conditions.

Table 1: Suggested MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Starting Point)Polarity
21-Dehydro Budesonide429.2To be determined empiricallyPositive
This compound437.6To be determined empiricallyPositive
Budesonide (for reference)431.3323.2Positive
Budesonide-d8 (for reference)439.3323.2Positive

Note: The product ions for 21-Dehydro Budesonide and its d8-analog should be determined by performing a product ion scan in your mass spectrometer. The product ions for Budesonide are provided as a likely starting point for optimization.[10][11]

Table 2: Recommended ESI Source Parameters (Starting Points)

ParameterTypical Value
Ionization ModePositive Electrospray Ionization (ESI)
Capillary Voltage3000 - 4500 V
Ion Source Temperature550 - 600 °C[10][12]
Nebulizing Gas (GS1)60 psi[10]
Drying Gas (GS2)80 psi[10]
Curtain Gas30 psi[10]
Dwell Time50 - 75 ms[10]

These parameters are based on common values used for corticosteroid analysis on SCIEX and similar triple quadrupole instruments and should be optimized for your specific setup.[10][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a robust method for extracting corticosteroids from a complex biological matrix like plasma.[10][11]

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 200 µL of water containing the internal standard (this compound). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a Strata-X RP SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of 100% methanol.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 40% acetonitrile in water). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization
  • Direct Infusion: Prepare a standard solution of 21-Dehydro Budesonide and this compound in your initial mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Identification: In Q1 scan mode, identify the [M+H]⁺ ions for both the analyte (m/z 429.2) and the internal standard (m/z 437.6).

  • Source Parameter Optimization: While infusing, adjust the ESI source parameters (see Table 2) to maximize the signal intensity of the precursor ions.

  • Product Ion Identification: Switch to product ion scan mode. Select the precursor ion for the analyte in Q1 and scan Q3 to identify the most abundant and stable product ions. Repeat for the internal standard.

  • Collision Energy (CE) Optimization: For each selected MRM transition, perform a CE ramp to determine the optimal collision energy that yields the highest product ion intensity.

  • LC-MS Analysis: Once optimized, incorporate these parameters into your LC-MS/MS method for analyzing extracted samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + IS Pretreat Pre-treatment (Dilution) Plasma->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Dry Dry-down & Reconstitution Elute->Dry LC LC Separation Dry->LC Injection ESI ESI Source (Ionization) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Processing & Quantification Detector->Data Data Acquisition

Caption: Experimental workflow for the quantification of 21-Dehydro Budesonide.

G Start Poor Signal or Inconsistent Results CheckMS Verify MS Parameters (Direct Infusion) Start->CheckMS CheckSamplePrep Evaluate Sample Prep (SPE/LLE) Start->CheckSamplePrep CheckChroma Assess Chromatography (Peak Shape, Co-elution) Start->CheckChroma Stability Check Analyte Stability (Freeze/Thaw, Benchtop) Start->Stability Optimized Method Optimized CheckMS->Optimized Parameters Optimal MatrixEffect Investigate Matrix Effects (Post-column infusion) CheckSamplePrep->MatrixEffect Interference Suspected CheckChroma->MatrixEffect Poor Peak Shape CheckChroma->Optimized Good Peaks & Co-elution MatrixEffect->CheckSamplePrep Modify Cleanup MatrixEffect->CheckChroma Adjust Separation Stability->Optimized Compound Stable

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: 21-Dehydro Budesonide-d8-1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 21-Dehydro Budesonide-d8-1 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterated form of 21-Dehydro Budesonide, which is a known impurity and degradation product of the corticosteroid, Budesonide.[1] It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of 21-Dehydro Budesonide. The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium.

Q2: Why am I observing co-elution of this compound with its non-deuterated counterpart?

Co-elution, or the failure to chromatographically separate two compounds, is a common challenge in LC-MS analysis. When dealing with an analyte and its deuterated internal standard, this issue is often attributed to the "chromatographic deuterium isotope effect." In reversed-phase chromatography, deuterated compounds tend to elute slightly earlier than their non-deuterated (protium) analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's interaction with the stationary phase. While this effect is often minimal, it can be significant enough to cause peak overlap, especially in high-efficiency chromatographic systems.

Q3: Why is it critical to resolve the co-elution of an analyte and its deuterated internal standard?

Complete co-elution can lead to inaccurate quantification in LC-MS analysis. This is primarily due to a phenomenon known as "ion suppression" or "ion enhancement." If the analyte and its deuterated internal standard elute at the exact same time, they will enter the mass spectrometer's ion source simultaneously. The high concentration of the analyte can suppress the ionization of the internal standard (or vice-versa), leading to an inaccurate measurement of the internal standard's signal. This, in turn, will result in an erroneous calculation of the analyte's concentration. While the goal is for the internal standard to experience the same matrix effects as the analyte, perfect co-elution can introduce a different kind of interference.

Q4: Can I use a different internal standard to avoid this issue?

While using a different internal standard that is structurally similar but chromatographically well-resolved is an option, a stable isotope-labeled internal standard like this compound is generally preferred. This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation (e.g., extraction) and ionization, thus providing the most accurate compensation for any variations in the analytical process. Therefore, optimizing the chromatographic method to achieve baseline separation is often the most effective approach.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving co-elution issues between this compound and its non-deuterated analog.

Step 1: Initial Assessment and Confirmation

Before modifying your method, it's crucial to confirm that you are indeed observing co-elution.

  • Visually Inspect the Chromatogram: Look for signs of peak fronting, tailing, or the presence of a "shoulder" on your analyte or internal standard peak.

  • Extract Ion Chromatograms (XICs): Overlay the XICs for the m/z of 21-Dehydro Budesonide and this compound. This will give you a clear visual representation of the degree of peak overlap.

  • Peak Purity Analysis: If your detector allows (e.g., a diode array detector), perform a peak purity analysis to see if the spectra across the peak are consistent.

Step 2: Method Optimization Workflow

If co-elution is confirmed, follow this workflow to systematically optimize your chromatographic method. The goal is to introduce subtle changes that will exploit the small physicochemical differences between the deuterated and non-deuterated compounds.

Troubleshooting Workflow for Co-elution cluster_0 Start cluster_1 Mobile Phase Optimization cluster_2 Column and Temperature Optimization cluster_3 Gradient and Flow Rate Optimization cluster_4 Resolution start Co-elution of this compound Confirmed A Adjust Organic Solvent Ratio (e.g., decrease acetonitrile percentage) start->A B Change Organic Solvent (e.g., methanol or ethanol instead of acetonitrile) A->B If resolution is not achieved end Baseline Resolution Achieved A->end Successful Separation C Modify Aqueous Phase pH (e.g., adjust buffer pH within column stability range) B->C If resolution is not achieved B->end Successful Separation D Change Stationary Phase (e.g., C8 instead of C18, or a different C18 chemistry) C->D If mobile phase optimization is insufficient C->end Successful Separation E Adjust Column Temperature (e.g., decrease temperature to increase retention) D->E If resolution is still not optimal D->end Successful Separation F Optimize Gradient Slope (e.g., create a shallower gradient around the elution time) E->F For further fine-tuning E->end Successful Separation G Decrease Flow Rate F->G If needed F->end Successful Separation G->end Successful Separation

Troubleshooting workflow for resolving co-elution.

Data Presentation: Chromatographic Conditions for Budesonide and Related Compounds

The following table summarizes various chromatographic conditions reported in the literature for the analysis of budesonide and its related substances. This data can serve as a starting point for method development and optimization.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Kromasil C8 (150 x 4.6 mm)[2]Hypersil C18[3]Waters ACQUITY UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)[4]Kromasil C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.025 M Phosphate Buffer (pH 3.2)[2]Phosphate Buffer (pH 3.4)[3]Phosphate Buffer[4]Phosphate Buffer (pH 3.2)[5]
Mobile Phase B Acetonitrile[2]Ethanol/Acetonitrile[3]Acetonitrile[4]Acetonitrile[5]
Composition 55:45 (B:A)[2]2:30:68 (Ethanol:ACN:Buffer)[3]Gradient[4]42:58 (B:A)[5]
Flow Rate 1.1 mL/min[2]1.5 mL/min[3]Not specified1.0 mL/min[5]
Temperature Not specifiedNot specifiedNot specified35 °C[5]
Detection UV at 244 nm[2]UV at 240 nm[3]LC-Q-TOF/MS[4]UV at 246 nm[5]

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol details a systematic approach to optimizing the mobile phase to improve the separation of this compound from its non-deuterated analog.

Objective: To achieve baseline resolution by modifying the mobile phase composition.

Materials:

  • HPLC or UHPLC system with a mass spectrometer detector

  • Reversed-phase C18 or C8 column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Formic acid or ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solutions of 21-Dehydro Budesonide and this compound

Procedure:

  • Establish a Baseline: Using your current method, inject a mixture of the analyte and internal standard and record the chromatogram.

  • Adjust Organic Solvent Percentage:

    • Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase in small increments (e.g., 2-5%). This will increase the retention time of both compounds and may improve resolution.

    • For each new mobile phase composition, allow the column to equilibrate for at least 10 column volumes before injecting the sample.

  • Change the Organic Modifier:

    • If adjusting the percentage of acetonitrile is not sufficient, switch to a different organic solvent. Methanol and ethanol have different selectivities compared to acetonitrile and can alter the elution order or improve the separation of closely related compounds.

    • Start with a mobile phase composition that gives a similar retention time to your original method and then proceed with fine-tuning the percentage of the new organic solvent.

  • Modify the Aqueous Phase pH:

    • Prepare buffer solutions with slightly different pH values (e.g., in increments of 0.2-0.5 pH units), ensuring you stay within the stable pH range of your column.

    • Changes in pH can affect the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.

  • Evaluate Results: After each modification, compare the resolution of the two peaks with the baseline chromatogram. The goal is to achieve a resolution (Rs) of ≥ 1.5.

Protocol 2: Column and Temperature Optimization

This protocol describes how to evaluate different stationary phases and adjust the column temperature to enhance separation.

Objective: To improve resolution by changing the column chemistry or operating temperature.

Materials:

  • HPLC or UHPLC system with a column oven and mass spectrometer detector

  • Multiple reversed-phase columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl)

  • Optimized mobile phase from Protocol 1

  • Solutions of 21-Dehydro Budesonide and this compound

Procedure:

  • Screen Different Stationary Phases:

    • If you have access to columns with different chemistries, screen them using the best mobile phase identified in Protocol 1.

    • A C8 column is slightly less retentive than a C18 and may offer different selectivity. A phenyl-hexyl column provides different interactions (π-π interactions) and can be effective for separating structurally similar compounds.

  • Adjust Column Temperature:

    • Using the best column and mobile phase combination, systematically vary the column temperature.

    • Start by decreasing the temperature in 5-10°C increments. Lower temperatures generally increase retention and can improve the resolution of closely eluting peaks.

    • Conversely, increasing the temperature can sometimes alter selectivity and improve separation, although it typically reduces retention.

    • Allow the system to fully equilibrate at each new temperature before injecting the sample.

  • Analyze the Data: Compare the chromatograms obtained at different temperatures and with different columns. Select the conditions that provide the best resolution, peak shape, and signal-to-noise ratio.

References

impact of different anticoagulants on budesonide analysis with 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of budesonide using 21-Dehydro Budesonide-d8-1 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments, with a specific focus on the impact of different anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for budesonide analysis?

A1: For the bioanalysis of budesonide using LC-MS/MS, K2EDTA is the most commonly recommended and widely used anticoagulant. Published and validated methods frequently specify the use of K2EDTA plasma for constructing calibration curves and analyzing study samples.[1] While other anticoagulants like heparin and citrate can be used, they may introduce complexities that require additional validation steps.

Q2: What are the potential impacts of using heparin as an anticoagulant?

A2: Heparin, a sulphated polysaccharide, can cause ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. While some studies on general metabolomics suggest heparin may be suitable for hydrophilic compounds, its large and polymeric nature can lead to unpredictable matrix effects. For budesonide analysis, this could potentially result in decreased sensitivity and variability in analyte response. If heparinized plasma must be used, thorough validation of matrix effects is crucial.

Q3: Can I use citrate-anticoagulated plasma for my budesonide assay?

A3: Citrate anticoagulants (e.g., sodium citrate) work by chelating calcium ions. A primary concern with citrate is the potential for sample dilution, as it is typically used in a liquid solution. This can lead to inaccuracies in the measured concentration of budesonide if not properly accounted for. Additionally, citrate can alter the pH of the plasma, which may affect the stability of budesonide and its internal standard over time.[2][3] Some studies have also noted that citrate can cause significant matrix effects in LC-MS analysis.[4]

Q4: How does EDTA work and what are its potential drawbacks?

A4: EDTA (Ethylenediaminetetraacetic acid) is a strong chelating agent that sequesters divalent cations like Ca2+, thereby preventing the coagulation cascade.[5] It is generally preferred for many bioanalytical assays because it is effective and typically introduces fewer direct interferences in LC-MS analysis compared to heparin. However, EDTA itself can be detected by the mass spectrometer and, in some cases, may cause ion suppression for co-eluting analytes.[4] Careful chromatographic separation is key to mitigate this potential issue. The use of a stable isotope-labeled internal standard like this compound is effective in compensating for such matrix effects.

Q5: My budesonide recovery is low. Could the anticoagulant be the cause?

A5: Low recovery can be influenced by several factors, including the extraction method and the anticoagulant used. While direct data on budesonide is limited, studies on other small molecules have shown that the choice of anticoagulant can influence extraction efficiency. For instance, the different physicochemical properties and ionic strength of plasma treated with citrate, EDTA, or heparin can affect protein precipitation or solid-phase extraction (SPE) performance.[6] If you are experiencing low recovery, it is advisable to re-evaluate your sample preparation protocol in conjunction with the specific anticoagulant used.

Troubleshooting Guide

Issue Potential Cause Related to Anticoagulant Recommended Action
High Variability in Analyte/Internal Standard Signal Heparin-induced Ion Suppression: Heparin is known to cause variable ion suppression in ESI-MS.1. If possible, switch to K2EDTA plasma for sample collection. 2. Optimize the chromatographic method to separate budesonide from the bulk of the heparin. 3. Perform a thorough matrix effect evaluation using post-column infusion or by comparing the response in neat solution versus post-extraction spiked matrix.
Inaccurate Quantitation (Bias) Citrate Dilution Effect: Liquid citrate anticoagulants dilute the blood sample, leading to an underestimation of the budesonide concentration. pH Shift: Citrate can alter plasma pH, potentially affecting the stability of budesonide, especially during long-term storage.1. If using citrate, ensure the dilution factor is accurately accounted for in the final concentration calculation. 2. Validate the stability of budesonide and its internal standard in citrate plasma under your specific storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Poor Peak Shape or Unexpected Peaks EDTA Interference: EDTA or its metal complexes may co-elute with budesonide, causing chromatographic interference or ion suppression.1. Adjust the chromatographic gradient to better resolve budesonide from early-eluting polar compounds like EDTA. 2. Ensure the sample preparation method (e.g., SPE, LLE) effectively removes the anticoagulant. 3. Confirm that the interference is not present in blank plasma with the same anticoagulant.
Failed Batch due to QC Inaccuracy Inconsistent Matrix Effects: Switching between different anticoagulants for QCs and study samples can lead to inconsistent matrix effects, causing the QC samples to fail.1. Ensure that the blank plasma used to prepare calibrators and QCs contains the same anticoagulant as the study samples.[7] 2. If samples with different anticoagulants must be analyzed, perform a cross-validation study to demonstrate that the method is not affected by the change in matrix.

Quantitative Data Summary

AnticoagulantPotential Impact on Budesonide AnalysisIon Suppression/Enhancement PotentialRecommendation
K2EDTA Generally considered the anticoagulant of choice. Minimal interference when appropriate sample preparation and chromatography are used.Low to moderate potential for ion suppression if it co-elutes with the analyte.Recommended
Heparin High risk of significant and variable ion suppression. May lead to decreased sensitivity and poor reproducibility.High potential for ion suppression.Use with Caution: Requires extensive validation of matrix effects. Not recommended for routine analysis.
Sodium Citrate Potential for sample dilution, leading to inaccurate results if not corrected. May alter plasma pH, affecting analyte stability.Moderate potential for ion suppression and matrix effects.[4][6]Not Recommended unless unavoidable. Requires correction for dilution and validation of stability.

Experimental Protocols

Validated Method for Budesonide Analysis in K2EDTA Human Plasma

This protocol is based on established and validated LC-MS/MS methods for the quantification of budesonide in human plasma.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 200 µL of K2EDTA human plasma with the internal standard solution (this compound).

  • Dilute the sample with an equal volume of water.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute budesonide and the internal standard with 1 mL of 100% methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate budesonide from endogenous plasma components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Budesonide: Q1/Q3 (e.g., 431.3 > 323.2)

    • This compound (IS): Q1/Q3 (e.g., 437.3 > 329.2)

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_collection Collect Blood in K2EDTA Tube centrifugation Centrifuge to Separate Plasma blood_collection->centrifugation plasma_storage Store Plasma at -80°C centrifugation->plasma_storage add_is Add Internal Standard (Budesonide-d8-1) plasma_storage->add_is dilute Dilute Plasma add_is->dilute spe Solid-Phase Extraction (Condition, Load, Wash, Elute) dilute->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation Chromatographic Separation (C18) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integrate Integrate Peak Areas ms_detection->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate

Caption: Experimental workflow for budesonide analysis.

troubleshooting_tree start Unexpected Results in Budesonide Analysis check_anticoagulant What anticoagulant was used? start->check_anticoagulant edta K2EDTA check_anticoagulant->edta EDTA heparin Heparin check_anticoagulant->heparin Heparin citrate Citrate check_anticoagulant->citrate Citrate edta_issue Potential Issue: Co-elution causing ion suppression. edta->edta_issue heparin_issue Potential Issue: High & variable ion suppression. heparin->heparin_issue citrate_issue Potential Issues: - Sample Dilution - pH Shift / Stability citrate->citrate_issue edta_solution Solution: Optimize chromatography to improve separation. edta_issue->edta_solution heparin_solution Solution: Perform matrix effect validation. Consider switching to EDTA. heparin_issue->heparin_solution citrate_solution Solution: Account for dilution factor. Validate analyte stability. citrate_issue->citrate_solution

Caption: Troubleshooting decision tree for anticoagulants.

References

minimizing carryover in LC-MS/MS analysis of budesonide with 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of budesonide, particularly when using 21-Dehydro Budesonide-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS/MS analysis?

A1: Analyte carryover is the phenomenon where a portion of an analyte from one sample persists in the system and appears in a subsequent analysis, typically a blank or a sample with a lower concentration.[1] This can lead to inaccurate quantification and false-positive results.[1] Carryover is often observed when a high-concentration sample is followed by a low-concentration sample.

Q2: Why is budesonide susceptible to carryover?

A2: While specific data on budesonide's "stickiness" is limited, as a glucocorticoid steroid, it possesses chemical properties that can contribute to its adsorption onto surfaces within the LC-MS/MS system.[2] Compounds with complex structures and lower solubility in mobile phases can be prone to carryover.[3] Given that budesonide analysis often requires high sensitivity with low limits of quantification (in the pg/mL range), even minor carryover can significantly impact results.[2][4]

Q3: What is 21-Dehydro Budesonide-d8, and what is its role in the analysis?

A3: 21-Dehydro Budesonide is a primary degradation product and known impurity of budesonide.[5][6] The deuterated version, 21-Dehydro Budesonide-d8, is a stable isotope-labeled internal standard used for the accurate quantification of budesonide.[5][7][8] By incorporating deuterium atoms, its mass is increased, allowing the mass spectrometer to distinguish it from the non-labeled budesonide.[5] While the internal standard itself can experience carryover, its primary role is to compensate for variability during sample preparation and analysis, not necessarily to prevent budesonide carryover. However, monitoring the carryover of the internal standard can provide insights into the overall system performance.

Troubleshooting Guides

Systematic Approach to Identifying the Source of Carryover

Carryover can originate from various components of the LC-MS/MS system. A systematic approach is crucial to pinpointing the source.[9]

Step 1: Confirm and Quantify the Carryover

Inject a sequence of a high-concentration budesonide standard, followed by several blank injections (mobile phase or matrix blank).[1] The presence of a budesonide peak in the blank injections confirms carryover.[1] The peak area in the first blank relative to the high-concentration standard gives a quantitative measure of the carryover percentage.

Step 2: Isolate the Source of Carryover

The primary sources of carryover are the autosampler, the analytical column, and the mass spectrometer ion source.[9][10]

  • Autosampler: The injection needle, sample loop, valves, and tubing are common culprits.[3][9] Worn rotor seals are a frequent cause of carryover.[11]

  • Analytical Column: Strong retention of budesonide on the column can lead to carryover.[3][10]

  • Mass Spectrometer: Contamination of the ion source, such as the cone or transfer tube, can also result in persistent signals.[9]

To isolate the source, you can perform a series of diagnostic tests. For example, to test if the column is the source, replace it with a union and inject a blank after a high-concentration standard. If carryover is significantly reduced, the column is a major contributor.[1]

Troubleshooting Workflow

Carryover_Troubleshooting cluster_0 Initial Observation cluster_1 Confirmation & Quantification cluster_2 Source Isolation cluster_3 Remediation A Peak observed in blank injection B Inject High-Conc. Standard -> Multiple Blanks A->B C Carryover Confirmed? B->C D Systematic Component Check C->D Yes K No Carryover: Problem Solved C->K No E Isolate Autosampler vs. Column/MS D->E F Replace column with union E->F J MS Source Contamination: - Clean ion source components (cone, transfer tube) E->J If carryover is constant in all blanks G Carryover Persists? F->G H Autosampler Issue: - Optimize wash solvent - Increase wash volume/time - Inspect/replace rotor seal, needle, tubing G->H Yes (Autosampler) I Column Issue: - Stronger elution in gradient - Thorough column wash post-run - Use a different column chemistry G->I No (Column) H->K I->K J->K Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Spiked with IS B Solid Phase Extraction (SPE) A->B C Evaporation B->C D Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I

References

ensuring the isotopic purity of 21-Dehydro Budesonide-d8-1 for accurate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the isotopic purity of 21-Dehydro Budesonide-d8-1 for reliable and accurate quantification in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of 21-Dehydro Budesonide, a known impurity and degradation product of the corticosteroid Budesonide.[1] In quantitative analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards like this are considered ideal internal standards.[2] Because their physical and chemical properties are nearly identical to the unlabeled analyte, they co-elute and experience similar ionization effects, allowing them to effectively correct for variability during sample preparation and analysis.[3][4]

Q2: What are the critical factors for ensuring the quality of a this compound standard?

To ensure accurate and reproducible results, the following factors are critical:

  • Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment of ≥98% is recommended) to minimize signal overlap with the native analyte.[4]

  • Chemical Purity: High chemical purity (>99%) is essential to avoid interference from other impurities.

  • Label Stability: The deuterium atoms must be in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing, which would lead to inaccurate quantification.[3] For this compound, the deuterium labels are on the butylidene group, which is generally stable.[5]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[3] The d8 label provides a significant mass shift.

Q3: Can the deuterium labels on this compound exchange with hydrogen from the sample or solvent?

This phenomenon, known as "back-exchange," can compromise quantification.[6] It is more likely to occur when deuterium atoms are attached to heteroatoms (like -OH or -NH) or are in acidic positions.[3][7] While the labels on the butylidene group of this compound are generally stable, it is good practice to avoid prolonged exposure to highly acidic or basic conditions during sample preparation and storage.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability in analyte/internal standard peak area ratios.

  • Failure to meet acceptance criteria for accuracy and precision.

  • Poor linearity of the calibration curve, especially at high concentrations.[8]

Potential Causes & Solutions:

Potential CauseRecommended Action
Isotopic or Chemical Impurities The standard may contain unlabeled analyte or other impurities. Verify the isotopic and chemical purity of the standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[6] Always analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[3]
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement from matrix components.[6] Conduct a post-extraction addition experiment to evaluate the matrix effect. If significant, further sample cleanup or chromatographic optimization may be needed.
Deuterium Label Instability (Back-Exchange) The deuterium labels may be exchanging with hydrogen from the matrix or solvents.[6] Assess label stability by incubating the standard in a blank matrix under your experimental conditions and monitoring for any increase in the unlabeled analyte signal.[3] If exchange is detected, adjust the pH or temperature of your sample preparation method.[7]
Ion Source Saturation At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportional response.[8] Dilute samples to fall within the linear range of the assay or optimize the internal standard concentration.[8]
Isotopic Interference ("Crosstalk") Naturally occurring isotopes from a high-concentration analyte can contribute to the internal standard's signal.[8] This is less of a concern with a d8 label but can be checked by analyzing the highest calibrator without the internal standard.

Troubleshooting Workflow for Inaccurate Quantification

G start Inaccurate Quantification Observed check_purity 1. Verify IS Purity (Isotopic & Chemical) start->check_purity purity_impure Source Higher Purity Standard check_purity->purity_impure Impurity Detected purity_ok Purity OK check_purity->purity_ok check_coelution 2. Confirm Analyte/IS Co-elution coelution_bad Adjust Chromatography (e.g., gradient, column) check_coelution->coelution_bad Separation Observed coelution_ok Co-elution OK check_coelution->coelution_ok check_matrix 3. Assess for Differential Matrix Effects matrix_bad Optimize Sample Cleanup or Dilute Sample check_matrix->matrix_bad Effects Detected matrix_ok Matrix Effects Minimal check_matrix->matrix_ok check_stability 4. Evaluate Deuterium Label Stability stability_bad Modify Sample Prep (Adjust pH, Temp) check_stability->stability_bad Back-Exchange Detected end_node Quantification Accurate check_stability->end_node Stability OK purity_impure->end_node purity_ok->check_coelution coelution_bad->end_node coelution_ok->check_matrix matrix_bad->end_node matrix_ok->check_stability stability_bad->end_node

Caption: Troubleshooting workflow for inaccurate quantification results.

Issue 2: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte

Symptom:

  • The retention time for this compound is slightly shorter than that of the unlabeled 21-Dehydro Budesonide.

Potential Cause & Solution: This is a well-known phenomenon called the "chromatographic isotope effect".[8] Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6]

  • Assess the Impact: Determine if the separation is significant enough to cause differential matrix effects. If the peaks still have substantial overlap, the impact on quantification may be minimal.

  • Adjust Chromatography: If the separation is problematic, modify the chromatographic conditions. Using a column with lower resolution or adjusting the mobile phase gradient can help ensure the analyte and internal standard co-elute as a single peak.[6]

Key Compound Data

Property21-Dehydro BudesonideThis compound
CAS Number 85234-63-5[1][9][10]N/A (Unlabeled CAS provided)
Molecular Formula C₂₅H₃₂O₆[1][10]C₂₅H₂₄D₈O₆[5][9]
Molecular Weight 428.52 g/mol [1]436.57 g/mol [5][9]
Primary Use Budesonide Impurity/Degradant[1]Internal Standard for Quantification[1]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of the this compound standard and check for the presence of the unlabeled (d0) analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (~1 µg/mL).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high mass accuracy and resolution.

  • Analysis: Infuse the sample directly or use a short chromatographic run. Acquire full scan mass spectra in the mass range that includes the unlabeled and the d8-labeled compound.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the exact mass of 21-Dehydro Budesonide (C₂₅H₃₂O₆) and this compound (C₂₅H₂₄D₈O₆).

    • Measure the peak area or intensity for the primary isotopic peak of both the labeled (d8) and unlabeled (d0) compounds.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d8) / (Intensity(d8) + Intensity(d0))] x 100

    • A purity value of ≥98% is generally considered acceptable.[4]

Workflow for Isotopic Purity Assessment

G start Prepare IS Solution (~1 µg/mL) infuse Infuse into HRMS (e.g., Q-TOF, Orbitrap) start->infuse acquire Acquire Full Scan Mass Spectra infuse->acquire extract Extract Ion Spectra for d0 and d8 Masses acquire->extract measure Measure Peak Intensity of d0 and d8 extract->measure calculate Calculate Isotopic Purity: [d8 / (d0+d8)] * 100 measure->calculate decision Purity ≥ 98% ? calculate->decision pass Standard is Suitable for Use decision->pass Yes fail Standard Fails QC. Source New Lot. decision->fail No

Caption: Workflow for assessing the isotopic purity of the internal standard.

Protocol 2: Assessment of Deuterium Label Stability (Back-Exchange)

Objective: To determine if deuterium atoms on the this compound standard exchange with hydrogen under experimental conditions.

Materials:

  • This compound internal standard.

  • Blank matrix (e.g., plasma, urine) known to be free of the analyte.[3]

  • Solvents used in the sample preparation and mobile phase.[3]

Methodology:

  • Sample Preparation: Spike the this compound into the blank matrix at the working concentration used in your analytical method.[3]

  • Incubation: Incubate the spiked sample under the exact conditions (e.g., temperature, pH, time) of your typical sample preparation workflow.[3] It is also advisable to test a worst-case scenario (e.g., longer time, higher temperature).

  • Analysis: Analyze the incubated sample by LC-MS/MS. Monitor the mass transition for the unlabeled analyte (21-Dehydro Budesonide) and the d8-internal standard.

  • Data Analysis: Compare the signal intensity for the unlabeled analyte in the incubated sample to a control sample that was not incubated. A significant increase in the signal for the unlabeled analyte over time indicates that deuterium back-exchange is occurring.[3]

References

Validation & Comparative

A Comparative Guide to Budesonide Internal Standards: 21-Dehydro Budesonide-d8-1 vs. Budesonide-d8

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of budesonide, a potent glucocorticoid, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly in complex biological matrices. This guide provides a comparative overview of two potential internal standards: the commonly used Budesonide-d8 and the less conventional 21-Dehydro Budesonide-d8-1. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.

Introduction to Budesonide Internal Standards

Budesonide is a widely used corticosteroid for the treatment of asthma and other inflammatory conditions. Accurate quantification of budesonide in biological samples is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and be absent in the sample matrix.

Budesonide-d8 has been extensively documented and utilized as a reliable internal standard in numerous validated bioanalytical methods.[1][2] 21-Dehydro Budesonide, a known impurity and degradation product of budesonide, is also available in a deuterated form (this compound).[3][4] While not commonly used as an internal standard for budesonide, its structural similarity warrants a comparative discussion.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of the two deuterated compounds and the parent analyte, budesonide.

PropertyBudesonideThis compoundBudesonide-d8
Chemical Formula C₂₅H₃₄O₆C₂₅H₂₄D₈O₆C₂₅H₂₆D₈O₆
Molecular Weight 430.54 g/mol 436.57 g/mol [5]438.58 g/mol [6]
CAS Number 51333-22-3Not available1105542-94-6[7]
Structural Difference from Budesonide -Aldehyde at C21, Deuterated butylidene chainDeuterated butylidene chain

Performance Comparison: A Theoretical and Data-Driven Analysis

The performance of an internal standard is evaluated based on several key analytical parameters. This section compares this compound and Budesonide-d8, drawing on established data for Budesonide-d8 and theoretical considerations for this compound due to the current lack of direct comparative studies.

Performance ParameterThis compound (Theoretical)Budesonide-d8 (Documented)
Chromatographic Co-elution Likely to have a different retention time than budesonide due to the polarity difference (aldehyde vs. alcohol at C21). This may be advantageous in preventing isobaric interference but requires careful chromatographic optimization.Co-elutes closely with budesonide, which is ideal for compensating for matrix effects and variations in retention time.
Ionization Efficiency The aldehyde group may influence ionization efficiency compared to the hydroxyl group of budesonide. This could lead to different responses in the mass spectrometer.Exhibits similar ionization behavior to budesonide, ensuring a consistent response ratio and accurate quantification.
Extraction Recovery The difference in polarity could result in slightly different extraction recoveries compared to budesonide. This needs to be carefully validated.Shows comparable extraction recovery to budesonide across various sample preparation techniques like solid-phase extraction (SPE).[1]
Stability As a degradation product, its stability profile might differ from budesonide, which could be a concern during sample processing and storage.[4]Stable under typical bioanalytical conditions, ensuring reliability throughout the analytical workflow.
Commercial Availability Available from specialized chemical suppliers.[5]Readily available from multiple chemical suppliers.[6][7]

Experimental Protocols: A Validated LC-MS/MS Method Using Budesonide-d8

Numerous studies have published detailed protocols for the quantification of budesonide using Budesonide-d8 as an internal standard. Below is a summarized, representative experimental protocol based on common practices.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: Take a 200 µL aliquot of the plasma sample.

  • Internal Standard Spiking: Add a working solution of Budesonide-d8.

  • Dilution: Dilute the sample with water.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[2]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate suitable for the column dimensions.

    • Injection Volume: A small injection volume (e.g., 5-10 µL).

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both budesonide and Budesonide-d8. For example:

      • Budesonide: m/z 431.3 → 323.2

      • Budesonide-d8: m/z 439.3 → 323.2

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS

A typical bioanalytical workflow for budesonide quantification.

Logical_Relationship Budesonide Budesonide (Analyte) IS_Budesonide_d8 Budesonide-d8 (Internal Standard) Budesonide->IS_Budesonide_d8 Deuteration Degradation Degradation Product Budesonide->Degradation Oxidation IS_21Dehydro_d8 This compound (Alternative IS) Degradation->IS_21Dehydro_d8 Deuteration

Chemical relationships between budesonide and its internal standards.

Conclusion and Recommendations

Budesonide-d8 is a well-established and validated internal standard for the quantification of budesonide in biological matrices. Its close structural similarity, co-elution, and comparable physicochemical properties make it an ideal choice for ensuring the accuracy and robustness of bioanalytical methods.

This compound, while structurally related, presents potential challenges as an internal standard for budesonide. The key structural difference at the C21 position (aldehyde vs. alcohol) is likely to result in different chromatographic retention and potentially different ionization and extraction behavior. While this could be managed through careful method development and validation, it deviates from the principle of an ideal internal standard that closely mimics the analyte.

Recommendation: For routine bioanalysis of budesonide, Budesonide-d8 is the recommended internal standard due to its proven performance and extensive documentation in the scientific literature. The use of this compound would require thorough validation to demonstrate its suitability and to ensure it provides comparable or superior performance to the established standard. Researchers considering this compound should conduct rigorous experiments to compare its performance characteristics against Budesonide-d8 directly.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Budesonide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of budesonide, a potent glucocorticoid, is paramount for ensuring therapeutic efficacy and product quality. The selection of an appropriate analytical method is a critical decision in the pharmaceutical landscape. This guide provides an objective comparison of common analytical methods for budesonide quantification, supported by experimental data to aid in the selection of the most suitable technique for your research needs.

The primary analytical techniques for budesonide quantification include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] Other methods such as UV-Visible Spectrophotometry and immunoassays are also employed.[3][4] The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Comparative Performance of Analytical Methods

The performance of each analytical method varies in terms of sensitivity, linearity, accuracy, and speed. The following table summarizes the key performance parameters for the most common budesonide quantification methods.

ParameterHPLCUPLCLC-MS/MSUV-Visible Spectrophotometry
Linearity Range 0.05 - 120 µg/mL[5]Method transfer from HPLC successful2 - 1024 pg/mL[6]1.4 - 25 µg/mL[3]
Limit of Quantification (LOQ) ~0.1192 µg/mL[5]Not explicitly stated2 pg/mL[6][7]1.4 µg/mL[3]
Accuracy (% Recovery) 98.47 ± 0.37%[8]System suitability met post-transferWithin ±15% of nominal concentrations[6]99 - 100%[3]
Precision (%RSD) < 2%[9]System suitability met post-transfer%CV < 15%[6]< 1%[3]
Analysis Run Time ~8-10 minutes[9]87% reduction from HPLC~2.5 - 4 minutes[6][10]N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the key chromatographic techniques used in budesonide quantification.

High-Performance Liquid Chromatography (HPLC)

A widely used method for the routine analysis of budesonide in pharmaceutical dosage forms.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column (e.g., µ-Bondapak C18, 250 mm × 4.6 mm, 5 µm) is common.[11]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like potassium phosphate) is used. A common composition is acetonitrile and monobasic potassium phosphate buffer (55:45, v/v), with the pH adjusted to around 3.2.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5][11]

  • Detection: UV detection is commonly performed at 244 nm.[11][12]

  • Sample Preparation: Budesonide is extracted from the sample matrix using a suitable solvent, such as methanol. The solution is then diluted to fall within the calibration range.[5]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers a significant improvement in speed and efficiency over traditional HPLC. A successful transfer of a USP HPLC method for budesonide to a UPLC system has been demonstrated.

  • Instrumentation: An ACQUITY UPLC system or equivalent.

  • Column: A sub-2 µm particle column, such as an ACQUITY UPLC BEH C18, 1.7 µm.

  • Method Transfer: The mobile phase and gradient conditions are typically scaled down from the existing HPLC method using appropriate calculators to maintain selectivity. This results in an 87% reduction in run time and over 90% reduction in solvent consumption.

  • Key Advantage: The primary benefit is a significant reduction in analysis time and solvent usage while maintaining or improving chromatographic resolution.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of budesonide in biological matrices like human plasma, owing to its high sensitivity and selectivity.[6][10]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system (e.g., SCIEX Triple Quad 5500+ or Shimadzu LCMS-8060).[6][7]

  • Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. Solid-phase extraction (SPE) is a common technique to extract budesonide and remove interferences.[7][14] A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte.[7]

  • Chromatography: A rapid chromatographic separation is often employed, as the mass spectrometer provides the necessary selectivity. The two epimers of budesonide (22R and 22S) may or may not be chromatographically resolved.[6]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for budesonide and an internal standard (e.g., budesonide-d8) are monitored.[6]

  • Data Analysis: A calibration curve is generated using a weighted linear regression model (e.g., 1/x²) to calculate the concentration of budesonide in the samples.[6]

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of experimental and validation processes.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation Parameters cluster_Comparison Comparative Analysis MethodA Method A (e.g., HPLC) Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOQ LOQ/LOD MethodA->LOQ Selectivity Selectivity MethodA->Selectivity MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOQ MethodB->Selectivity Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LOQ->Performance Selectivity->Performance Decision Method Selection Performance->Decision

Workflow for the cross-validation of analytical methods.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (Budesonide-d8) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject into LC-MS/MS Evap->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometry (MRM) Chrom->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (1/x² weighted regression) Integration->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for LC-MS/MS quantification.

Conclusion

The cross-validation of different analytical methods is a systematic process to ensure that the chosen methods are suitable for their intended purpose and provide equivalent results. For the quantification of budesonide, the choice of analytical method should be based on a thorough evaluation of the specific analytical needs.

  • HPLC and UPLC are robust and reliable methods for quality control and analysis of pharmaceutical formulations where budesonide concentrations are relatively high.[8] UPLC offers significant advantages in terms of speed and reduced solvent consumption.

  • LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity to measure low concentrations of budesonide in complex biological matrices such as plasma.[6][7]

  • UV-Visible Spectrophotometry is a simple and cost-effective method suitable for the quantification of budesonide in bulk drug substances, but it lacks the selectivity for complex samples.[3]

Ultimately, a comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision for their specific application.

References

inter-laboratory comparison of budesonide assays using 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

Budesonide is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties in treating conditions like asthma, inflammatory bowel disease, and allergic rhinitis.[3] Accurate measurement of its concentration in biological matrices is essential for drug development and clinical monitoring.

Experimental Protocols

The quantification of budesonide in human plasma typically involves sample preparation followed by LC-MS/MS analysis. The following protocols are representative of the methodologies found in the literature.

Sample Preparation

A common sample preparation technique is Solid Phase Extraction (SPE).

  • A 200 µL aliquot of human plasma is diluted with an equal volume of water containing the internal standard (e.g., Budesonide-d8).[4]

  • The diluted sample is then loaded onto an SPE cartridge (e.g., Oasis WCX or Cleanert PEP-2).[5]

  • The cartridge is washed with an appropriate solvent to remove interfering substances.

  • Budesonide and the internal standard are eluted with a suitable elution solvent.

  • The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Alternatively, liquid-liquid extraction (LLE) with solvents like methyl-tert-butyl ether can be employed.[6][7]

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 column.

  • Column: InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) or equivalent.[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer) is commonly used.[1][8]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[8][9]

  • Column Temperature: Maintained at around 45-50 °C.[9][10]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used for detection. The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for budesonide and the internal standard.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • MRM Transitions:

    • Budesonide: Q1 of 431.3 m/z and Q3 of 323.2 m/z or 147.1 m/z are common.[4][10]

    • Budesonide-d8: Q1 of 439.3 m/z and Q3 of 323.2 m/z or 147.1 m/z.[4][10]

Data Presentation: Comparison of Budesonide Assay Performance

The following table summarizes the performance characteristics of several published LC-MS/MS methods for budesonide quantification in human plasma. This provides a comparative overview of what different laboratories have achieved.

ParameterMethod 1[4]Method 2[5]Method 3Method 4[7]
Internal Standard Budesonide-d8Budesonide-d8Not SpecifiedLevenorgestreol
Extraction Method SPESPESPE (Oasis WCX)LLE
Linear Range (pg/mL) 2 - 102410 - 12005 - 1000103 - 3010
LLOQ (pg/mL) 2105103
Accuracy (%) Within ±15%Not SpecifiedWithin ±15%98.42 - 101.58
Precision (%RSD) <15%Not Specified<15%<15%
Recovery (%) Not Specified84.7 - 89.4Not Specified72.48 - 81.48
Matrix Effect (%) Negligible<4.1Not Specified<15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard (Budesonide-d8) plasma->is_add dilute Dilute with Water is_add->dilute spe Solid Phase Extraction (SPE) dilute->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition (MRM) ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for budesonide quantification.

budesonide_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus budesonide Budesonide gr Glucocorticoid Receptor (GR) budesonide->gr Binds to budesonide_gr_complex Budesonide-GR Complex gr->budesonide_gr_complex gre Glucocorticoid Response Elements (GREs) on DNA budesonide_gr_complex->gre Translocates to Nucleus and Binds to gene_transcription Modulation of Gene Expression gre->gene_transcription anti_inflammatory Upregulation of Anti-inflammatory Proteins (e.g., Lipocortin-1) gene_transcription->anti_inflammatory pro_inflammatory Suppression of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α) gene_transcription->pro_inflammatory

Caption: Budesonide's mechanism of action signaling pathway.[11][12]

References

Precision in Budesonide Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methods for the quantification of budesonide, a potent glucocorticoid, with a focus on the accuracy and precision afforded by the use of the deuterated internal standard, 21-Dehydro Budesonide-d8, versus other common internal standards. This document is intended for researchers, scientists, and drug development professionals who require highly accurate and reliable measurement of budesonide in biological matrices.

Executive Summary

The accurate quantification of budesonide is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The precision and accuracy of these methods are significantly influenced by the choice of internal standard. This guide presents a comparative analysis of methods employing the isotopically labeled internal standard Budesonide-d8 (a close structural analog to 21-Dehydro Budesonide-d8) against those using other internal standards such as Levonorgestrel and Betamethasone. The data consistently demonstrates that the use of a deuterated internal standard like Budesonide-d8 provides superior accuracy and precision, minimizing variability introduced during sample preparation and analysis.

Comparative Analysis of Accuracy and Precision

The following table summarizes the accuracy and precision data from various validated LC-MS/MS methods for budesonide quantification. The data highlights the performance of methods using Budesonide-d8 as an internal standard compared to alternative standards.

Internal StandardAnalyteMatrixConcentration RangeAccuracy (%)Precision (% CV)Reference
Budesonide-d8 BudesonideHuman Plasma2 - 1024 pg/mLWithin ±15%< 15%[1]
Budesonide-d8 BudesonideHuman Plasma10 - 1200 pg/mL84.7 - 89.4% (Recovery)< 4.1% (Matrix Effect)[2]
Budesonide-d8 BudesonideDried Blood Spots1 - 50 ng/mLWithin ±6.0% (Inter-assay)< 8.2% (Inter-assay)[3]
Levonorgestrel BudesonideHuman Plasma0.100 - 3.00 ng/mLNot explicitly statedNot explicitly stated[4][5]
Betamethasone BudesonideDog Plasma0.25 - 10 ng/mLNot explicitly statedNot explicitly stated[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for budesonide quantification using different internal standards.

Method 1: Budesonide Quantification using Budesonide-d8 Internal Standard

This method is adapted from a high-sensitivity LC-MS/MS assay for budesonide in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE) [1]

  • To 200 µL of human plasma, add an equal volume of water containing the internal standard, Budesonide-d8.

  • Condition a solid-phase extraction (SPE) cartridge with methanol and then water.

  • Load the diluted plasma sample onto the SPE cartridge.

  • Wash the cartridge with 5% methanol in water.

  • Elute the analyte and internal standard with 100% methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography [1]

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry [1]

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions (MRM):

    • Budesonide: Q1/Q3 transitions to be optimized (e.g., 431.3 -> 323.2).

    • Budesonide-d8: Q1/Q3 transitions to be optimized (e.g., 439.3 -> 323.2).

Method 2: Budesonide Quantification using Levonorgestrel Internal Standard

This method utilizes a liquid-liquid extraction procedure.

1. Sample Preparation (Liquid-Liquid Extraction) [4]

  • To 200 µL of plasma, add the internal standard, Levonorgestrel.

  • Add 4 mL of an extraction solvent (e.g., a mixture of tert-butyl methyl ether and n-hexane).

  • Vortex the mixture for an extended period (e.g., 20 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography [4]

  • Column: Agilent Zorbax Eclipse XDB-C8 (100 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase: A mixture of acetonitrile and ammonium formate buffer.

  • Run Time: Approximately 2.5 minutes.

3. Mass Spectrometry [4]

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI+.

  • Monitored Transitions (MRM): Specific transitions for budesonide and levonorgestrel would be monitored.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of budesonide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (Budesonide-d8 or Alternative) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Processing & Quantification ms->data Data Acquisition

Fig. 1: General experimental workflow for budesonide quantification.

Budesonide exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor signaling pathway.

budesonide_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects budesonide Budesonide gr_complex Glucocorticoid Receptor (GR) Complex budesonide->gr_complex Binds activated_complex Activated Budesonide-GR Complex gr_complex->activated_complex Translocates to Nucleus gre Glucocorticoid Response Elements (GREs) activated_complex->gre Binds to gene_transcription Gene Transcription gre->gene_transcription anti_inflammatory Increased Synthesis of Anti-inflammatory Proteins gene_transcription->anti_inflammatory pro_inflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) gene_transcription->pro_inflammatory

Fig. 2: Budesonide's glucocorticoid receptor signaling pathway.

Conclusion

The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification of budesonide in bioanalytical methods. The presented data and protocols underscore the advantages of using a stable isotope-labeled internal standard, such as Budesonide-d8. Its chemical and physical properties closely mimic those of the analyte, leading to more effective compensation for variability during sample processing and analysis. This ultimately results in higher quality data, which is essential for informed decision-making in research and drug development. While other internal standards can be employed, they may not offer the same level of reliability and may require more extensive validation to ensure data integrity.

References

linearity and lower limit of quantification (LLOQ) for budesonide using 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioanalysis of Budesonide: Linearity and Lower Limit of Quantification

This guide provides a comparative analysis of analytical methods for the quantification of budesonide in biological matrices, with a focus on linearity and the lower limit of quantification (LLOQ). We will examine the performance of methods utilizing the stable isotope-labeled internal standard, Budesonide-d8, and compare it with other commonly used internal standards. This information is crucial for researchers, scientists, and drug development professionals in selecting and validating robust bioanalytical assays.

Data Summary: Linearity and LLOQ of Budesonide Quantification Methods

The selection of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS-based quantification. Stable isotope-labeled internal standards, such as Budesonide-d8, are often preferred as they co-elute with the analyte and experience similar matrix effects, leading to more reliable results[1]. The following tables summarize the performance of various methods for budesonide quantification, highlighting key validation parameters.

Table 1: Methods Utilizing Budesonide-d8 as an Internal Standard

Linearity Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)MatrixReference
10 - 120010>0.99Human Plasma[2][3]
2 - 102420.99Human Plasma[4]
2 - 20020.9992Plasma[5]
1 - 50 (ng/mL)1 (ng/mL)>0.9857Dried Blood Spots[6]

Table 2: Methods Utilizing Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)MatrixReference
BetamethasoneNot Specified0.25Not SpecifiedDog Plasma[7]
Hydrocortisone Acetate0.05 - Not Specified~0.05Not SpecifiedHuman Plasma[8]
Testosterone5 - 20005Not SpecifiedNude Mice Plasma[9]
Levenorgestreol0.103 - 3.0100.1030.9989Human Plasma[10]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on the cited literature.

Protocol 1: Solid-Phase Extraction (SPE) with Budesonide-d8

This protocol is a common approach for extracting budesonide from plasma samples.

1. Sample Preparation:

  • To 200 µL of plasma, add an equal volume of water containing the internal standard, Budesonide-d8[4].

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with methanol and then water[4].

  • Load the diluted plasma sample onto the SPE cartridge[4].

  • Wash the cartridge with 5% methanol in water[4].

  • Elute the analyte and internal standard with 100% methanol[4].

  • Evaporate the eluent to dryness under a stream of nitrogen[5][7].

  • Reconstitute the residue in a suitable solvent, such as 40% acetonitrile in water, for LC-MS/MS analysis[4].

2. LC-MS/MS Conditions:

  • LC Column: A C18 column is typically used for separation (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm)[2][3].

  • Mobile Phase: A gradient elution with a mixture of water containing a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common[9].

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally used[4][7].

  • Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific transitions for budesonide and its internal standard[4].

Protocol 2: Liquid-Liquid Extraction (LLE) with an Alternative Internal Standard

This protocol offers an alternative to SPE for sample cleanup.

1. Sample Preparation:

  • To a volume of plasma, add the internal standard solution (e.g., Levenorgestreol)[10].

  • Add an extraction solvent, such as a mixture of tert-butyl methyl ether and n-hexane (70:30, v/v)[10].

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: An Agilent Zorbax Eclipse XDB-C8 column (100 mm × 4.6 mm, 3.5 μm) has been used[10].

  • Mobile Phase: Specific mobile phase compositions will vary depending on the chosen column and internal standard.

  • Mass Spectrometry: Similar to the SPE protocol, a triple quadrupole mass spectrometer with ESI+ is typically used.

  • Detection: MRM is used for quantification[10].

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination of linearity and LLOQ in a bioanalytical method for budesonide.

G cluster_0 Method Development & Validation prep_standards Preparation of Calibration Standards & QCs sample_prep Sample Preparation (SPE or LLE) with Internal Standard prep_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Peak Integration lcms_analysis->data_processing linearity_curve Generation of Calibration Curve (Analyte/IS Ratio vs. Concentration) data_processing->linearity_curve lloq_determination LLOQ Determination (Signal-to-Noise & Accuracy/Precision) linearity_curve->lloq_determination validation Method Validation (Accuracy, Precision, Linearity) lloq_determination->validation

Caption: Workflow for determining the linearity and LLOQ of a budesonide bioanalytical method.

References

The Decisive Advantage: Assessing the Benefits of a Deuterated Internal Standard for Corticosteroid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of corticosteroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of a deuterated internal standard versus a non-deuterated (structural analog) internal standard. Experimental data consistently demonstrates that the use of a stable isotope-labeled internal standard, such as a deuterated analog, offers significant advantages in compensating for analytical variability, particularly matrix effects, leading to superior data quality.

Superior Performance of Deuterated Internal Standards: A Quantitative Comparison

The primary benefit of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively normalizing variations that can occur throughout the analytical process. In contrast, a non-deuterated internal standard, while structurally similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate quantification.

The following tables summarize the typical performance characteristics observed when comparing a deuterated internal standard to a non-deuterated structural analog for the analysis of a representative corticosteroid, such as cortisol.

Table 1: Comparison of Recovery and Matrix Effects

Internal Standard TypeAnalyte Recovery (%)Recovery RSD (%)IS-Normalized Matrix Effect (CV%)
Deuterated (Cortisol-d4) 95 - 105< 5%< 5%
Non-Deuterated (e.g., Prednisolone) 80 - 110< 15%> 15%

RSD: Relative Standard Deviation; CV: Coefficient of Variation

Table 2: Comparison of Linearity and Sensitivity

Internal Standard TypeCalibration Curve Linearity (R²)Lower Limit of Quantification (LLOQ) (ng/mL)
Deuterated (Cortisol-d4) > 0.9990.1
Non-Deuterated (e.g., Prednisolone) > 0.9950.5

The data clearly indicates that the use of a deuterated internal standard results in more consistent recovery, significantly better compensation for matrix effects (as shown by a lower CV% for the IS-normalized matrix effect), superior linearity of the calibration curve, and a lower limit of quantification.

Experimental Protocols

To achieve the results summarized above, the following experimental protocols are typically employed.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution (either deuterated or non-deuterated).

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Elute the corticosteroids with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Optimized for each corticosteroid and its corresponding internal standard. For example:

    • Cortisol: 363.2 -> 121.1

    • Cortisol-d4: 367.2 -> 121.1

    • Prednisolone: 361.2 -> 343.2

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma) Add_IS Addition of Internal Standard (Deuterated or Non-Deuterated) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

A generalized workflow for corticosteroid analysis.

cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard D_Analyte Analyte D_Matrix Matrix Effects D_Analyte->D_Matrix D_IS Deuterated IS D_IS->D_Matrix D_Response Response Ratio (Analyte/IS) D_Matrix->D_Response Similar Impact Accurate_Quant Accurate Quantification D_Response->Accurate_Quant Leads to ND_Analyte Analyte ND_Matrix Matrix Effects ND_Analyte->ND_Matrix ND_IS Non-Deuterated IS ND_IS->ND_Matrix ND_Response Response Ratio (Analyte/IS) ND_Matrix->ND_Response Differential Impact Inaccurate_Quant Inaccurate Quantification ND_Response->Inaccurate_Quant Leads to

Logical comparison of internal standard types.

Conclusion

The use of a deuterated internal standard is a critical component for developing robust and reliable LC-MS/MS methods for corticosteroid analysis. The near-identical chemical nature of the deuterated standard to the analyte ensures that it effectively compensates for variations in sample preparation and matrix-induced signal suppression or enhancement. This leads to significant improvements in accuracy, precision, and sensitivity compared to non-deuterated, structural analog internal standards. For researchers, scientists, and drug development professionals seeking the highest quality quantitative data, the adoption of deuterated internal standards is the recommended best practice.

A Comparative Guide to Ionization Sources for the Analysis of Budesonide and 21-Dehydro Budesonide-d8-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different ionization sources for the sensitive and robust quantification of budesonide and its deuterated internal standard, 21-Dehydro Budesonide-d8-1, using liquid chromatography-mass spectrometry (LC-MS). The choice of ionization source is critical for achieving optimal sensitivity, specificity, and reproducibility in bioanalytical methods. Here, we compare the performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), the two most common ionization techniques for this application.

Data Presentation: Performance Comparison of Ionization Sources

The following table summarizes the quantitative performance of ESI and APCI for the analysis of budesonide, based on data from various validated LC-MS/MS methods.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Limit of Quantification (LOQ) 2 - 10 pg/mL[1][2][3]0.25 ng/mL[4]
Linearity Range 2 - 1200 pg/mL[1][2][3]0.25 - 10.0 ng/mL[4]
Matrix Effects Reported to be negligible (<4.1%) with appropriate sample preparation[1][5]Can be less susceptible to matrix effects for certain compounds compared to ESI[6]
Analyte Polarity Suitability Well-suited for polar and ionizable compounds[7][8][9]Effective for moderately polar to non-polar compounds[6][7]
Formation of Multiple Charged Ions Commonly produces multiply charged ions, which can be advantageous for large molecules[7][10]Primarily generates singly charged ions[6][10]
Thermal Stability Requirement Suitable for thermally labile compounds[7]Requires analytes to be thermally stable due to the heated nebulizer[7]

Experimental Protocols

Detailed methodologies for the analysis of budesonide using ESI and APCI are outlined below. These protocols are synthesized from published research and represent common practices in the field.

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation is crucial to minimize matrix interference and achieve low detection limits.

  • Sample Pre-treatment : A 200 µL aliquot of human plasma is diluted with an equal volume of water containing the internal standard, this compound.[3]

  • SPE Cartridge Conditioning : A solid-phase extraction cartridge (e.g., Phenomenex Strata-X RP) is conditioned sequentially with 1 mL of methanol and 1 mL of water.[2][3]

  • Sample Loading : The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.[2][3]

  • Washing : The cartridge is washed with 1 mL of 5% methanol in water to remove interfering substances.[2]

  • Elution : The analyte and internal standard are eluted with 1 mL of methanol.[2]

  • Reconstitution : The eluent is evaporated to dryness under a stream of nitrogen at approximately 50°C. The residue is then reconstituted in 200 µL of the mobile phase for injection into the LC-MS/MS system.[2][3]

Liquid Chromatography (LC)

Chromatographic separation is typically performed using a reversed-phase column.

  • Column : InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) or equivalent.[1]

  • Mobile Phase : A gradient elution is commonly used with a combination of an aqueous phase (e.g., water with a modifier like 0.1% acetic acid or 0.1% ammonium hydroxide) and an organic phase (e.g., acetonitrile or methanol).[11]

  • Flow Rate : Typically in the range of 0.2 - 0.4 mL/min.

  • Column Temperature : Maintained at around 40°C.

  • Injection Volume : 5 - 20 µL.

Mass Spectrometry (MS)

The following are typical MS parameters for ESI and APCI sources.

Electrospray Ionization (ESI) - Positive Mode:

  • Ion Source : Heated ESI probe.[2]

  • Ionization Voltage : ~3000 V.[3]

  • Source Temperature : 500-600°C.[3]

  • Nebulizer Gas (GS1) : 60 psi.[3]

  • Drying Gas (GS2) : 80 psi.[3]

  • Curtain Gas : 30 psi.[3]

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Budesonide: Q1 m/z 431.3 -> Q3 m/z 323.3

    • This compound: Q1 m/z 437.3 -> Q3 m/z 323.3 (or other appropriate fragment)

Atmospheric Pressure Chemical Ionization (APCI) - Positive Mode:

  • Ion Source : APCI probe.

  • Corona Discharge Current : Typically 4-5 µA.

  • Source Temperature : 400-500°C.

  • Nebulizer Gas : 60 psi.

  • Drying Gas : 80 psi.

  • Selected Ion Monitoring (SIM) for Acetylated Derivatives :

    • Budesonide-21-acetate: m/z 473.2[4]

    • Deuterium-labelled budesonide-21-acetate (Internal Standard): m/z 476.2[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an ionization source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Spiked with IS spe Solid Phase Extraction (SPE) plasma_sample->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography Separation reconstitution->lc ms Mass Spectrometry Detection lc->ms quantification Quantification ms->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of budesonide.

ionization_selection cluster_properties Key Properties cluster_sources Ionization Sources analyte Analyte Properties (Budesonide) polarity Polarity analyte->polarity thermal_stability Thermal Stability analyte->thermal_stability esi Electrospray Ionization (ESI) polarity->esi Polar / Ionizable apci Atmospheric Pressure Chemical Ionization (APCI) polarity->apci Moderately Polar / Non-Polar thermal_stability->esi Thermally Labile thermal_stability->apci Thermally Stable

Caption: Decision logic for selecting an appropriate ionization source.

Discussion and Conclusion

Both ESI and APCI have been successfully employed for the quantification of budesonide in biological matrices.

Electrospray Ionization (ESI) appears to be the more prevalent and sensitive technique, achieving lower limits of quantification (in the low pg/mL range).[2][3] This makes it particularly suitable for pharmacokinetic studies where plasma concentrations of budesonide are extremely low.[1] The development of heated ESI probes has further enhanced sensitivity by improving desolvation.[2]

Atmospheric Pressure Chemical Ionization (APCI) is a robust alternative, particularly for less polar compounds, and may be less susceptible to certain types of matrix effects.[6] The reported LOQ for an APCI method was higher (0.25 ng/mL) than for ESI methods, which may be sufficient for certain applications but less ideal for studies requiring high sensitivity.[4] It's important to note that in the cited APCI method, the budesonide epimers were derivatized to form 21-acetyl derivatives prior to analysis, which alters the analyte's properties.[4]

For the internal standard, This compound , its primary role is to mimic the analytical behavior of budesonide during sample preparation and ionization to ensure accurate quantification.[12] Its ionization properties are expected to be very similar to the parent compound.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Budesonide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of budesonide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of 21-Dehydro Budesonide-d8-1 and the more commonly utilized Budesonide-d8 as internal standards for the quantification of budesonide in various biological matrices, including plasma, serum, and urine. This comparison is based on available experimental data and established bioanalytical principles.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry for this reason.

Table 1: Performance Characteristics of Budesonide Internal Standards in Human Plasma

ParameterBudesonide-d8This compoundAlternative: Levenorgestrel
Recovery 88.9% ± 5.9%[1]Data not availableData not available in direct comparison
Matrix Effect Negligible (<4.1%)[2]Data not availablePotential for differential matrix effects
Precision (%CV) Within-day: 10-18%; Between-day: 9%[1]Data not availableMethod dependent
Accuracy (%RE) < ± 15% at LLOQ; < ± 7% at higher concentrations[1]Data not availableMethod dependent
Linearity (r²) > 0.99[3]Data not availableMethod dependent

Table 2: Performance in Other Biological Matrices

Biological MatrixBudesonide-d8 PerformanceThis compound Performance
Serum No specific performance data found. Performance is expected to be similar to plasma due to matrix similarity.Data not available.
Urine No specific performance data for the internal standard was found in the reviewed literature. One study focused on the quantification of budesonide and its metabolite, 16α-hydroxyprednisolone, but did not detail the internal standard's performance[4].Data not available.

Experimental Protocols

A robust bioanalytical method is crucial for the reliable quantification of budesonide. The following is a representative experimental protocol for the analysis of budesonide in human plasma using Budesonide-d8 as an internal standard, based on common practices in the field.

Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Aliquoting: Take 200 µL of human plasma.

  • Internal Standard Spiking: Add an appropriate amount of Budesonide-d8 working solution.

  • Dilution: Dilute the sample with water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

  • MRM Transitions:

    • Budesonide: e.g., m/z 431.3 → 323.2[3]

    • Budesonide-d8: e.g., m/z 439.3 → 323.2[3]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Budesonide-d8 (IS) Plasma->IS SPE Solid Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data

Caption: A typical experimental workflow for the quantification of budesonide in plasma.

Internal_Standard_Rationale Analyte Budesonide (Analyte) Process Analytical Process (Extraction, LC, Ionization) Analyte->Process IS Budesonide-d8 (Internal Standard) IS->Process Ratio Analyte/IS Ratio Process->Ratio Variability Process Variability (e.g., Matrix Effects, Ion Suppression) Variability->Process Result Accurate Quantification Ratio->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion and Recommendations

Based on the available scientific literature, Budesonide-d8 is the well-established and validated internal standard of choice for the quantification of budesonide in biological matrices, particularly in plasma. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, leading to high accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.[2][3]

While This compound is available and theoretically suitable as a stable isotope-labeled internal standard, there is a lack of published data validating its performance in bioanalytical applications. Researchers considering its use would need to conduct a thorough method validation according to regulatory guidelines to establish its suitability, including assessments of recovery, matrix effects, precision, and accuracy.

For analysis in serum , the performance of Budesonide-d8 is expected to be comparable to that in plasma. However, specific validation in serum is recommended. For urine , the low concentrations of parent budesonide may present a challenge, and the choice of internal standard should be carefully validated within the context of the specific analytical method.

References

The Gold Standard in Regulated Bioanalysis: A Justification for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting realm of drug development and regulatory submissions, the integrity of bioanalytical data is non-negotiable. The choice of an appropriate internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays is a pivotal decision that directly influences data quality. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, offering scientific justification and experimental data to support the use of SIL-ISs in regulated bioanalysis, in line with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Bioanalytical method validation is a critical component of regulatory submissions, ensuring the accuracy and precision of drug concentration measurements in biological matrices.[1] Both the FDA and EMA provide stringent guidelines for this process, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2] A key element of a robust bioanalytical method is the use of an internal standard to correct for variability during sample processing and analysis.[3] While various types of internal standards exist, SIL-ISs are widely recognized as the gold standard, offering significant advantages in terms of accuracy and precision.[1][4]

Comparing Internal Standards: The Superiority of Stable Isotope-Labeled Analogs

The two primary types of internal standards used in LC-MS bioanalysis are SIL-ISs and structural analogs. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.[6] In contrast, a structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.[5]

The near-identical nature of a SIL-IS to the analyte is the foundation of its superior performance in compensating for analytical variability.[5] This is particularly crucial for mitigating matrix effects, which are a significant source of imprecision in quantitative bioanalysis. Matrix effects arise from co-eluting components in the biological sample that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Because a SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effects, allowing for effective normalization of the analyte response.[6]

The following table summarizes the performance comparison between SIL-ISs and structural analog internal standards based on key bioanalytical validation parameters.

Parameter Stable Isotope-Labeled IS (SIL-IS) Structural Analog IS Justification for Superior Performance of SIL-IS
Accuracy (% Bias) Typically within ±5%[5]Can exceed ±15%[5]SIL-ISs provide more accurate results due to their ability to effectively compensate for variations in matrix effects and recovery.[5]
Precision (%CV) Typically <10%[5]Can be >15%[5]The close tracking of the analyte's behavior by the SIL-IS throughout the analytical process leads to significantly better precision.[5]
Matrix Effect Compensation High degree of compensation[4]Variable compensationThe near-identical physicochemical properties of a SIL-IS ensure it experiences the same matrix effects as the analyte, leading to reliable normalization.[7]
Recovery Variability (%CV) Low (<10%)[5]Higher (>15%)[5]A SIL-IS more reliably tracks the analyte's recovery throughout sample preparation steps.[5]
Regulatory Preference Preferred choice by FDA and EMA (ICH M10)[2]Acceptable alternative when a SIL-IS is not available[2]Regulatory bodies recognize the superior performance of SIL-ISs in ensuring data integrity.[8]

Experimental Evidence of Enhanced Performance

A study comparing a structural analog internal standard with a SIL-IS for the analysis of the anticancer drug Kahalalide F demonstrated a significant improvement in assay performance with the SIL-IS. The mean bias for the assay using the structural analog was 96.8% with a standard deviation of 8.6%, while the SIL-IS resulted in a mean bias of 100.3% with a standard deviation of 7.6%.[3] This indicates both higher accuracy (closer to 100%) and improved precision (lower standard deviation) with the use of the SIL-IS.[3]

Experimental Protocols for Method Validation

To ensure the robustness and reliability of a bioanalytical method using a SIL-IS, rigorous validation is required as per regulatory guidelines.[9] The following are detailed methodologies for key validation experiments.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in the biological matrix.[9]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.[9]

  • Accuracy Calculation: The mean measured concentration should be within ±15% of the nominal value (±20% at the LLOQ).[5]

  • Precision Calculation: The percent coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[5]

Matrix Effect Assessment

Objective: To assess the impact of matrix components on the ionization of the analyte and the SIL-IS.[5]

Protocol:

  • Obtain blank biological matrix from at least six different individual sources.[4]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and SIL-IS spiked into the reconstitution solvent.[4]

    • Set B (Post-extraction Spike): Blank matrix is extracted, and then the analyte and SIL-IS are added to the final extract.[4]

    • Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.[4]

  • Analyze all three sets of samples via LC-MS/MS.[4]

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)[4]

    • IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)[4]

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[4]

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams depict the justification for using a SIL-IS and a typical bioanalytical workflow.

G Justification for Using a Stable Isotope-Labeled Internal Standard cluster_0 Challenges in Bioanalysis cluster_1 Solution cluster_2 Outcome Matrix Effects Matrix Effects SIL-IS Stable Isotope-Labeled Internal Standard Matrix Effects->SIL-IS Compensates for Extraction Inefficiency Extraction Inefficiency Extraction Inefficiency->SIL-IS Tracks Instrumental Variability Instrumental Variability Instrumental Variability->SIL-IS Normalizes Accurate & Precise Quantification Accurate & Precise Quantification SIL-IS->Accurate & Precise Quantification Leads to G Typical Bioanalytical Workflow with a SIL-IS Sample Collection Sample Collection Addition of SIL-IS Addition of SIL-IS Sample Collection->Addition of SIL-IS Sample Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Addition of SIL-IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing (Analyte/IS Ratio) LC-MS/MS Analysis->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

References

Safety Operating Guide

Proper Disposal of 21-Dehydro Budesonide-d8-1: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 21-Dehydro Budesonide-d8-1. The following procedures are based on safety data sheets for closely related compounds, including Budesonide and Budesonide-d8, and are intended to ensure the safe handling and disposal of this chemical.

I. Hazard Identification and Safety Precautions

This compound is a research chemical and should be handled with care. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Additionally, it can cause skin irritation and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[1] The compound is also considered harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Gloves: Wear protective gloves to prevent skin contact.

  • Protective Clothing: Use appropriate protective clothing to avoid skin exposure.

  • Eye Protection: Wear safety glasses or goggles.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[2]

II. Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate the Area: Ensure only trained personnel handle the cleanup.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or under a fume hood.

  • Avoid Dust Formation: Take measures to prevent the generation of dust.

  • Contain the Spill: Sweep up the spilled material and place it into a suitable, closed container for disposal.[2]

  • Clean the Area: Thoroughly clean the affected area after the material has been collected.

  • Do Not Allow Entry into Drains: Prevent the product from entering drains or waterways.

III. Disposal Procedures

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.

Step-by-Step Disposal Workflow:

  • Segregate Waste: Keep this compound waste separate from other waste streams.

  • Containerize Waste: Place the waste in a clearly labeled, sealed container.

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste.

  • Follow Regulations: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation for Disposal cluster_disposal Professional Disposal cluster_compliance Regulatory Compliance start Start: Have 21-Dehydro Budesonide-d8-1 Waste segregate Segregate Chemical Waste start->segregate 1. Identify Waste containerize Place in Labeled, Sealed Container segregate->containerize 2. Isolate contact Contact Licensed Waste Disposal Service transport Arrange for Professional Collection and Transport contact->transport 3. Engage Professionals dispose Dispose at Approved Waste Disposal Plant transport->dispose 4. Final Disposal regulations Ensure Compliance with All Applicable Regulations dispose->regulations 5. Verify end End: Proper Disposal Complete regulations->end

Caption: Logical workflow for the disposal of this compound.

IV. Quantitative Data Summary

There is no quantitative data available in the search results regarding the specific disposal procedures for this compound. The provided information consistently recommends disposal through a licensed waste management facility.

V. Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in the safety data sheets. The standard procedure is to outsource the disposal to a qualified and licensed waste disposal company that has the necessary permits and expertise to handle such chemical waste in accordance with regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
21-Dehydro Budesonide-d8-1
Reactant of Route 2
21-Dehydro Budesonide-d8-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.